Mogroside II-A2
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R)-6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21?,23?,24-,25-,26?,27-,28-,29+,30-,31-,32+,33+,34-,35-,36-,37?,40+,41-,42+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAWMGMTBGDBFT-UMIXZHIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)C1CC[C@@]2([C@@]1(C[C@H]([C@@]3(C2CC=C4C3CC[C@@H](C4(C)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mogroside II-A2 (CAS: 88901-45-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside II-A2, a cucurbitane-type triterpenoid glycoside with the CAS number 88901-45-5, is a constituent of the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. While not one of the most abundant mogrosides, it contributes to the overall bioactivity of monk fruit extracts. Mogrosides, as a class, are recognized for their intense sweetness without caloric value and are gaining significant attention for their potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, and biological activities. Due to the limited research focused specifically on this compound, this guide also incorporates data on closely related mogrosides and mogroside extracts to provide a broader context for its potential pharmacological effects, with clear indications of when the data is not specific to this compound.
Chemical and Physical Properties
This compound is a glycoside of the aglycone mogrol. Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 88901-45-5 | [1][2] |
| Molecular Formula | C42H72O14 | |
| Molecular Weight | 801.01 g/mol | [3] |
| Synonyms | Mogroside II A2 | |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
Extraction and Purification
While specific protocols for the isolation of this compound are not extensively detailed in the literature, general methods for the extraction and purification of mogrosides from Siraitia grosvenorii fruits can be applied. These methods typically involve solvent extraction followed by chromatographic separation.
General Extraction Protocol
A common method for extracting mogrosides from dried monk fruit involves the following steps:
-
Pulverization: Dried fruits are crushed into a fine powder.
-
Solvent Extraction: The powder is extracted with a solvent such as water or ethanol. Hot water extraction is a common and environmentally friendly method.[4]
-
Filtration and Concentration: The extract is filtered to remove solid residues, and the solvent is evaporated under reduced pressure to yield a crude extract.
General Purification Protocol
The crude extract, containing a mixture of mogrosides, can be purified using various chromatographic techniques to isolate individual compounds like this compound.
-
Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column to adsorb the mogrosides. The column is then washed with water to remove sugars and other polar impurities, followed by elution with ethanol to recover the mogroside fraction.[1]
-
High-Performance Liquid Chromatography (HPLC): Further purification to isolate this compound can be achieved using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.[5]
Biological Activities and Mechanisms of Action
Mogrosides are reported to possess antioxidant, antidiabetic, and anticancer properties.[1][2] Research specifically on this compound is limited, and therefore, the following sections include data on mogroside extracts and other individual mogrosides to infer the potential activities of this compound.
Antioxidant Activity
Mogroside extracts have demonstrated the ability to scavenge free radicals.
| Assay | Test Substance | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Mogroside Extract | 1118.1 | [6] |
| ABTS Radical Scavenging | Mogroside Extract | 1473.2 | [6] |
Note: The mogroside extract in the cited study contained 0.32 ± 0.14 g/100g of this compound.[6]
Experimental Protocol: DPPH Radical Scavenging Assay (General)
-
A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Different concentrations of the test compound (e.g., this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Antidiabetic Activity
Mogrosides have been investigated for their potential to manage diabetes. Studies on mogroside extracts have shown hypoglycemic effects in animal models.[7][8] The proposed mechanisms include the modulation of glucose metabolism and gut microbiota.[7]
One study on a mogroside mixture demonstrated that it could restore the expression of glucose transporter-2 (GLUT2) and pyruvate kinase in mouse insulinoma NIT-1 cells under oxidative stress induced by palmitic acid.[9]
Anticancer Activity
Extracts containing mogrosides have shown cytotoxic effects against various cancer cell lines.
| Cell Line | Test Substance | IC50 Value | Reference |
| Bladder Cancer (T24) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |
| Prostate Cancer (PC-3) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |
| Breast Cancer (MDA-MB231) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |
| Lung Cancer (A549) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |
| Liver Cancer (HepG2) | Mogroside-rich product (LLE) | ≥2 µg/ml | [4] |
Note: The exact concentration of this compound in the tested product is not specified.
The proposed anticancer mechanism for mogrosides involves the induction of cell cycle arrest and apoptosis.[4]
Experimental Protocol: MTT Assay for Cell Viability (General)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Biosynthesis and Metabolism
This compound is synthesized in Siraitia grosvenorii through the isoprenoid pathway. The biosynthesis of mogrosides involves a series of enzymatic reactions starting from squalene.
In humans, ingested mogrosides are poorly absorbed in the upper gastrointestinal tract. They are primarily metabolized by the gut microbiota, which hydrolyzes the glycosidic bonds to release the aglycone, mogrol.[3]
Conclusion and Future Directions
This compound is a constituent of the medicinally important plant Siraitia grosvenorii. While the broader class of mogrosides shows significant promise as natural sweeteners with potential health benefits, including antioxidant, antidiabetic, and anticancer activities, research specifically focused on this compound is still in its early stages. The available data is often derived from studies on mogroside extracts or other more abundant mogrosides.
Future research should aim to:
-
Isolate and purify this compound in sufficient quantities for comprehensive biological evaluation.
-
Determine the specific IC50 values of this compound in various antioxidant, antidiabetic, and anticancer assays.
-
Elucidate the specific signaling pathways and molecular targets modulated by this compound.
-
Conduct in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of purified this compound.
A deeper understanding of the individual bioactivities of less abundant mogrosides like this compound will contribute to a more complete picture of the therapeutic potential of Siraitia grosvenorii and its constituents.
References
- 1. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 8. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Discovery, Isolation, and Characterization of Mogroside II-A2
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1][2] As a member of the mogroside family, known for its intense sweetness and potential therapeutic properties, this compound is a compound of significant interest.[3][4] Mogrosides, including this compound, are recognized for their antioxidant, antidiabetic, and anticancer activities.[1][2] This document provides a comprehensive technical overview of the discovery, isolation protocols, structural elucidation, and quantitative analysis of this compound, serving as a guide for researchers in natural product chemistry and drug development.
Introduction and Discovery
This compound is a key constituent of the sweet components found in Luo Han Guo, a fruit used for centuries in traditional Chinese medicine for treating conditions like coughs and sore throats.[5][6] The primary sweet compounds in the fruit are a group of triterpene glycosides known as mogrosides, which share a common aglycone, mogrol.[7] The discovery of individual mogrosides, including this compound, arose from phytochemical investigations aimed at identifying the specific molecules responsible for the fruit's characteristic sweetness, which can be up to 300 times that of sucrose.[8] this compound was identified as a distinct isomer within this family, contributing to the overall chemical profile and biological activity of the fruit's extract.[8][9]
Isolation and Purification: Experimental Protocols
The isolation of this compound from Siraitia grosvenorii fruit extract is a multi-step process involving extraction followed by chromatographic purification. The following protocol is a synthesized methodology based on established procedures.
Initial Extraction from Plant Material
-
Preparation of Material: Dried Siraitia grosvenorii fruits are ground into a fine powder.[10]
-
Solvent Extraction: The powdered sample (e.g., 2.0 g) is subjected to ultrasonication with deionized water (e.g., 40 mL) for approximately 30 minutes to facilitate the extraction of water-soluble glycosides.[10] Alternative methods like microwave-assisted extraction (MAE) have also been shown to yield high quantities of mogrosides, with one protocol using water at a 1:8 solid/liquid ratio and 750 W of microwave power for 15 minutes.[5]
-
Centrifugation: The resulting slurry is centrifuged (e.g., at 3,000 rpm for 5 minutes) to separate the supernatant from solid fruit residue.[10]
-
Liquid-Liquid Extraction: The aqueous supernatant is then extracted twice with an equal volume of water-saturated n-butanol.[10] The mogrosides partition into the n-butanol phase.
-
Concentration: The n-butanol fractions are combined and evaporated to dryness under reduced pressure using a rotary evaporator, yielding a crude mogroside extract.[10]
Chromatographic Purification
-
Column Chromatography: The crude extract is redissolved and loaded onto a column packed with macroporous adsorbent resin.[11][12] This step serves to separate the mogrosides from other impurities like proteins, sugars, and polyphenols.[12]
-
Column Washing: The column is washed sequentially with different solvent systems to remove residual impurities. This may include washing with acidic, basic, and neutral aqueous or aqueous-alcoholic solutions (e.g., water to alcohol ratio from 99.9:0.1 to 60:40).[11]
-
Elution: The mogrosides are then eluted from the resin using an aqueous alcohol solution, typically ethanol.[12] The alcohol concentration is increased to effectively desorb the compounds, often in a range of 30% to 70%.[12]
-
Fraction Collection and Analysis: Eluted fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.[9]
-
Preparative HPLC: Fractions rich in this compound are pooled, concentrated, and subjected to further purification using preparative HPLC to yield the pure compound.[8]
-
Final Product: The purified fraction is dried to obtain this compound as a white to off-white solid.[1][8]
Structural Elucidation
The definitive structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS): High-resolution electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) is used to determine the compound's molecular formula. For this compound, the ESI-TOF mass spectrum shows a [M-H]⁻ ion at an m/z of approximately 799.48, which corresponds to the molecular formula C42H72O14.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is required for the complete structural assignment.[13]
-
¹H and ¹³C NMR: These experiments identify the proton and carbon environments in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) reveals proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows long-range correlations between protons and carbons, which is crucial for establishing the connectivity between the mogrol core and the sugar moieties.[13]
-
These analytical techniques collectively confirmed this compound as a mogrol derivative with two glycosidically linked sugar units.[8][13]
Quantitative Data and Physicochemical Properties
Quantitative analysis is essential for standardizing extracts and understanding the compound's characteristics. The data below has been compiled from various analytical studies.
| Parameter | Value | Reference |
| Molecular Formula | C42H72O14 | [1][8] |
| Molecular Weight | 801.01 g/mol | [1][14] |
| CAS Number | 88901-45-5 | [1][2] |
| Appearance | White to off-white solid | [1][8] |
| Source | Fruits of Siraitia grosvenorii | [13][15] |
| Content in Extract | 0.32 ± 0.14 g/100 g (in a tested mogroside extract) | [9] |
| Solubility (In Vitro) | DMSO: 100 mg/mL (124.84 mM) | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and analysis of this compound.
Biological Activities
This compound, as part of the broader mogroside family, is associated with several beneficial biological activities. These compounds are primarily investigated for their potential as non-caloric, high-intensity natural sweeteners.[2][4] Furthermore, studies on mogroside extracts have demonstrated significant antioxidant, anti-inflammatory, and antidiabetic properties, making them promising candidates for functional food ingredients and therapeutic agents.[4][16]
Conclusion
The discovery and successful isolation of this compound from Siraitia grosvenorii have been crucial for the chemical characterization of Luo Han Guo's sweetening and medicinal properties. Standardized protocols involving solvent extraction and multi-step chromatography, coupled with powerful analytical techniques like MS and NMR, have enabled the production of this high-purity compound for research. Further investigation into the specific biological pathways modulated by this compound will continue to be a valuable area of study for the pharmaceutical and food science industries.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:88901-45-5 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent advancements in mogrosides: A review on biological activities, synthetic biology, and applications in the food industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. iosrphr.org [iosrphr.org]
- 9. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
- 12. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 13. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tebubio.com [tebubio.com]
- 16. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods | MDPI [mdpi.com]
Mogroside II-A2: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mogroside II-A2, a cucurbitane triterpenoid glycoside isolated from the monk fruit (Siraitia grosvenorii), is a non-caloric sweetener with significant therapeutic potential. Emerging research has highlighted its diverse pharmacological activities, including antioxidant, antidiabetic, and anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its molecular characteristics, spectroscopic data, and relevant experimental protocols to facilitate further investigation and drug development.
Core Molecular and Physical Data
This compound possesses a complex chemical structure, contributing to its biological activity and physical properties.
| Property | Value | Reference |
| Molecular Formula | C42H72O14 | [1] |
| Molecular Weight | 801.0 g/mol | [2] |
| CAS Number | 88901-45-5 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [4] |
Spectroscopic Data: NMR Assignments
The structural elucidation of this compound has been achieved through extensive NMR analysis. The complete ¹H and ¹³C NMR assignments are crucial for its identification and characterization.[1]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: this compound samples for NMR analysis were prepared by dissolving approximately 1.4-2 mg of the compound in 130-150 µL of deuterated methanol (CD3OD).[1]
Instrumentation: NMR data were acquired on a Bruker Avance 500 MHz instrument equipped with either a 2.5 mm inverse probe or a 5 mm broadband probe.[1]
Experiments: A comprehensive set of 1D and 2D NMR experiments were performed to achieve complete structural assignment, including ¹H NMR, ¹³C NMR, COSY, HSQC-DEPT, HMBC, NOESY, and 1D TOCSY.[1] The ESI-TOF mass spectrum for Mogroside II A2 showed a [M-H]- ion at m/z 799.4817, which upon accurate mass measurement provided the molecular formula C42H72O14.[1]
Biological Activities and Experimental Protocols
Mogrosides, including this compound, have demonstrated a range of biological activities. The following sections detail some of these activities and provide exemplary protocols for their investigation.
Antioxidant Activity
Mogrosides are known to exhibit antioxidant properties by scavenging reactive oxygen species (ROS).[5][6]
This assay is a common method to evaluate the antioxidant capacity of a compound.
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Mix 1 mL of the DPPH solution with 1 mL of the this compound solution at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
Anticancer Activity
Studies have shown that mogroside extracts can induce cell cycle arrest and apoptosis in various cancer cell lines.[7][8]
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Plate cancer cells (e.g., PC-3, T24) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Antidiabetic Activity
Mogrosides have been investigated for their potential to alleviate diabetes by improving glucose metabolism and modulating gut microbiota.[9][10]
-
Animal Model: Induce type 2 diabetes in mice (e.g., Kunming mice) using a high-fat diet and streptozotocin injections.[10]
-
Treatment Groups: Divide the diabetic mice into several groups: a model control group, a positive control group (e.g., pioglitazone 2.57 mg/kg), and this compound treatment groups at different dosages (e.g., 50, 100, and 200 mg/kg).[10]
-
Administration: Administer the respective treatments orally for a period of 28 days.[10]
-
Parameter Measurement: Throughout the study, monitor parameters such as blood glucose levels, insulin levels, and body weight. At the end of the study, collect blood and tissue samples to analyze glucose metabolism-related markers and gut microbiota composition through 16s rDNA sequencing.[10]
Biosynthesis Pathway of Mogrosides
The biosynthesis of mogrosides in Siraitia grosvenorii is a complex multi-step process involving several enzymes. Understanding this pathway is crucial for metabolic engineering and synthetic biology approaches to enhance mogroside production.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
This compound is a promising natural compound with a wide array of potential therapeutic applications. This guide provides foundational technical information to support researchers in their exploration of this molecule. The detailed molecular data, spectroscopic assignments, and experimental protocols serve as a valuable resource for designing and executing further studies to unlock the full potential of this compound in drug discovery and development.
References
- 1. iosrphr.org [iosrphr.org]
- 2. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound supplier | CAS 88901-45-5 | AOBIOUS [aobious.com]
- 5. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scivisionpub.com [scivisionpub.com]
- 8. Potential Anticancer Effect of Bioactive Extract of Monk Fruit (Siraitia grosvenori) on Human Prostate and Bladder Cancer Cells [scirp.org]
- 9. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 10. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Mogroside II-A2: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Triterpenoid Glycoside from Siraitia grosvenorii
Introduction
Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1] This natural compound is a constituent of the intensely sweet mogroside extracts, which have gained prominence as non-caloric sweeteners.[1] Beyond its sweetness, this compound, along with other mogrosides, has garnered significant interest within the scientific community for its potential therapeutic applications, exhibiting a range of biological activities including antioxidant, antidiabetic, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, experimental protocols for its study, and its modulation of key signaling pathways relevant to drug development.
Physicochemical Properties
This compound possesses a complex molecular structure characteristic of triterpenoid glycosides. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₇₂O₁₄ | [3] |
| Molecular Weight | 801.01 g/mol | [3] |
| CAS Number | 88901-45-5 | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |
Biological Activities and Quantitative Data
While specific quantitative data for the biological activities of pure this compound is limited in publicly available literature, studies on mogroside extracts, which contain this compound, provide valuable insights into its potential efficacy. The table below summarizes the available quantitative data for a mogroside-rich extract (MGE). It is important to note that these values represent the activity of a mixture of mogrosides and may not be solely attributable to this compound.
| Biological Activity | Assay | Test Substance | IC₅₀/EC₅₀ | Reference |
| Antioxidant Activity | DPPH Radical Scavenging | Mogroside-rich Extract (MGE) | 1118.1 µg/mL | [1] |
| ABTS Radical Scavenging | Mogroside-rich Extract (MGE) | 1473.2 µg/mL | [1] | |
| Antidiabetic Activity | α-Glucosidase Inhibition | Mogroside V | 46.11 µM (Inhibitory Constant, Ki) | [5] |
| Anticancer Activity | Cytotoxicity against various cancer cell lines | Mogroside-rich extracts | Effective at ≥2 µg/mL (LLE) and ≥1.5 mg/mL (MOG) | [6][7] |
Experimental Protocols
This section outlines generalized experimental protocols for the extraction, purification, and analysis of mogrosides, including this compound, as well as methods for assessing its biological activities.
Extraction and Purification
1. Ultrasonic-Assisted Extraction (UAE) of Mogrosides from Siraitia grosvenorii
This method utilizes ultrasonic waves to enhance the extraction efficiency of mogrosides from the fruit material.[8]
-
Materials: Dried and powdered Siraitia grosvenorii fruit, 50% ethanol.[8]
-
Procedure:
-
Mix the powdered fruit with 50% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).[8]
-
Subject the mixture to ultrasonic irradiation at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 100 minutes).[8]
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue for a total of three cycles to maximize yield.[8]
-
Combine the extracts and concentrate under reduced pressure to obtain the crude mogroside extract.
-
Workflow for Ultrasonic-Assisted Extraction
Caption: Workflow for the ultrasonic-assisted extraction of mogrosides.
2. Purification by Macroporous Resin Column Chromatography
This technique is commonly used for the enrichment and purification of mogrosides from crude extracts.
-
Materials: Crude mogroside extract, macroporous adsorbent resin (e.g., HZ 806), deionized water, ethanol solutions of varying concentrations.
-
Procedure:
-
Dissolve the crude extract in deionized water.
-
Load the solution onto a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor the presence of this compound using an appropriate analytical method (e.g., HPLC).
-
Combine the fractions containing the purified compound and concentrate to dryness.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is the standard method for the separation and quantification of individual mogrosides.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection: UV detection at approximately 203 nm.
-
Quantification: A calibration curve is generated using a purified standard of this compound to determine the concentration in unknown samples.
Biological Activity Assays
1. NF-κB Luciferase Reporter Assay
This assay is used to determine the effect of this compound on the NF-κB signaling pathway.
-
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Procedure:
-
Transfect a suitable cell line (e.g., HEK293) with the NF-κB luciferase reporter plasmid.
-
Treat the cells with this compound at various concentrations.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
-
2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: A fluorogenic or colorimetric substrate containing the caspase-3 recognition sequence (DEVD) is used. Cleavage of the substrate by active caspase-3 releases a fluorescent or colored molecule that can be quantified.
-
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Prepare cell lysates.
-
Incubate the lysates with the caspase-3 substrate.
-
Measure the fluorescence or absorbance using a plate reader.
-
An increase in signal indicates activation of caspase-3.
-
Signaling Pathway Modulation
Mogrosides have been shown to modulate several key signaling pathways implicated in various diseases. The following diagrams illustrate the putative mechanisms of action.
1. Modulation of the AMPK Signaling Pathway
Mogrol, the aglycone of mogrosides, has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is believed to contribute to the antidiabetic effects of mogrosides.
Caption: Putative activation of the AMPK pathway by this compound.
2. Inhibition of the NF-κB Signaling Pathway
Mogrosides have been reported to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
3. Induction of the Apoptotic Pathway
Mogroside extracts have been shown to induce apoptosis in cancer cells, a key mechanism for their potential anticancer activity. This process involves the activation of a cascade of caspases.
Caption: Simplified overview of this compound's potential role in inducing apoptosis.
Conclusion
This compound is a promising natural product with a range of biological activities that warrant further investigation for its potential therapeutic applications. While research on the specific properties of this individual mogroside is still emerging, the available data on mogroside-rich extracts provides a strong foundation for future studies. This technical guide offers a summary of the current knowledge on this compound and provides standardized protocols to facilitate further research into its mechanism of action and therapeutic potential. More in-depth studies focusing on the quantitative biological activities and specific molecular targets of pure this compound are crucial to fully elucidate its role in drug discovery and development.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:88901-45-5 | Chemsrc [chemsrc.com]
- 4. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. mdpi.com [mdpi.com]
- 6. scivisionpub.com [scivisionpub.com]
- 7. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]
- 8. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Preliminary Biological Activities of Mogroside II-A2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside II-A2, a principal triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit), is gaining attention within the scientific community for its potential therapeutic applications. While the broader class of mogrosides is recognized for its antioxidant, antidiabetic, and anticancer properties, this technical guide focuses on the emerging, specific biological activities attributed to this compound.[1] This document aims to provide a consolidated resource on the preliminary biological activities of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.
Antioxidant Properties of this compound
Emerging research has highlighted the significant antioxidant potential of this compound. A comparative study evaluating the antioxidant capacities of various mogrosides identified this compound as demonstrating the most potent radical-scavenging and iron-reducing activities among the tested compounds.[2]
Quantitative Antioxidant Activity Data
While the comprehensive quantitative data from primary studies remains to be fully compiled, preliminary findings indicate the superior antioxidant efficacy of this compound in various standard assays. The following table summarizes the reported antioxidant activities of a mogroside extract containing this compound, noting that the specific contribution of this compound to the total activity is an area of ongoing investigation.
| Antioxidant Assay | Test Substance | IC50 / Activity | Positive Control | Control IC50 |
| DPPH Radical Scavenging | Mogroside Extract | 1118.1 µg/mL | Ascorbic Acid | 9.6 µg/mL |
| ABTS Radical Scavenging | Mogroside Extract | 1473.2 µg/mL | Trolox | 47.9 µg/mL |
| Peroxyl Radical Scavenging (ORAC) | Mogroside Extract | 851.8 µmol TE/g | - | - |
It is important to note that the data above pertains to a mogroside extract and not purified this compound. Further research is required to isolate and quantify the specific antioxidant activity of this compound.
Experimental Protocols for Antioxidant Assays
The following are generalized methodologies for the key antioxidant assays mentioned, based on standard laboratory practices.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH stock solution to each well.
-
Add varying concentrations of the this compound solution to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance.
-
Protocol:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Prepare various concentrations of this compound.
-
Add a fixed volume of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add the this compound solutions at different concentrations to the wells.
-
Incubate the plate at room temperature for a defined period.
-
Measure the absorbance at approximately 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Potential Anticancer and Anti-inflammatory Activities
While specific studies on the anticancer and anti-inflammatory effects of isolated this compound are limited, the broader class of mogrosides has demonstrated these activities. It is hypothesized that this compound contributes to these effects. The general mechanisms observed for mogrosides involve the modulation of key signaling pathways related to inflammation and cell proliferation.
Signaling Pathways Potentially Modulated by Mogrosides
The anti-inflammatory effects of mogrosides are thought to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.
The anticancer activity of mogrosides may be linked to the activation of the AMPK (AMP-activated protein kinase) signaling pathway. AMPK is a key energy sensor in cells and its activation can lead to the inhibition of cell growth and proliferation and the induction of apoptosis in cancer cells.
Below are diagrams illustrating these potential signaling pathways.
Caption: Potential inhibition of the NF-κB signaling pathway by mogrosides.
Caption: Potential activation of the AMPK signaling pathway by mogrosides.
Experimental Workflow for In Vitro Bioactivity Screening
A general workflow for the preliminary in vitro evaluation of the biological activity of a natural product like this compound is outlined below.
Caption: General experimental workflow for in vitro bioactivity screening.
Conclusion and Future Directions
The preliminary evidence suggests that this compound is a promising natural compound with significant antioxidant properties. While its specific roles in anticancer and anti-inflammatory activities are still under investigation, the known functions of the broader mogroside family point towards a high potential for this compound in these areas as well.
Future research should focus on:
-
Isolation and purification of high-purity this compound to enable precise in vitro and in vivo studies.
-
Comprehensive quantitative analysis of its antioxidant, anticancer, and anti-inflammatory activities to determine specific IC50 and EC50 values.
-
Elucidation of the specific molecular mechanisms of action, including its interaction with key signaling pathways such as NF-κB and AMPK.
-
In vivo studies to validate the preliminary in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
This in-depth technical guide serves as a foundational resource for the scientific community, encouraging further exploration into the therapeutic potential of this compound. The continued investigation of this compound may lead to the development of novel therapeutic agents for a range of diseases.
References
Mogroside II-A2: A Technical Guide for Researchers in Traditional Chinese Medicine and Drug Development
An In-depth Technical Guide on the Core Properties and Applications of Mogroside II-A2
Introduction
This compound is a prominent triterpenoid glycoside and a key bioactive constituent of Siraitia grosvenorii (Luo Han Guo), a perennial vine of the Cucurbitaceae family.[1][2] For centuries, the fruit of S. grosvenorii has been a staple in Traditional Chinese Medicine (TCM), utilized for its purported benefits in treating lung congestion, sore throat, and constipation.[3] Modern phytochemical research has identified mogrosides as the primary active components responsible for the fruit's intense sweetness and its diverse pharmacological effects.[3] Among the various mogrosides, this compound has garnered significant interest for its potential therapeutic applications, including its antioxidant, antidiabetic, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, focusing on its quantitative data, experimental protocols, and relevant signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data available for this compound and related mogroside extracts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H72O14 | [2] |
| Molecular Weight | 801.01 g/mol | [2] |
| Boiling Point | 914.2±65.0 °C at 760 mmHg | [2] |
| Density | 1.3±0.1 g/cm3 | [2] |
| Solubility | In Vitro: DMSO: 100 mg/mL (124.84 mM; requires sonication) | [1] |
Table 2: Composition of Mogrosides in Siraitia grosvenorii Extract
| Mogroside | Content ( g/100g of extract) | Reference |
| Mogroside V | 44.52 ± 1.33 | [4] |
| 11-O-mogroside V | 7.34 ± 0.16 | [4] |
| Mogroside VI | 4.58 ± 0.45 | [4] |
| Mogroside IV | 0.97 ± 0.05 | [4] |
| Mogroside III | 0.58 ± 0.03 | [4] |
| Mogroside IIA2 | 0.32 ± 0.14 | [4] |
Table 3: Antioxidant Activity of Mogroside-Rich Extract (MGE)
| Assay | IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | 1118.1 | [4] |
| ABTS Radical Scavenging | 1473.2 | [4] |
| Positive Control (Ascorbic Acid - DPPH) | 9.6 | [4] |
| Positive Control (Trolox - ABTS) | 47.9 | [4] |
Table 4: Extraction Yields of Total Mogrosides from Siraitia grosvenorii
| Extraction Method | Key Parameters | Yield (%) | Reference |
| Hot Water Extraction | Material-liquid ratio 1:15 (g/mL), 3 extractions for 60 min each | 5.6 | [5] |
| Ethanol Extraction | 50% ethanol, material-liquid ratio 1:20 (g/mL), 60°C, 100 min, 3 extractions | 5.9 | |
| Ultrasonic-Assisted Extraction | 60% ethanol, material-liquid ratio 1:45 (g/mL), 55°C, 40 kHz, 45 min | 2.98 | [5] |
| Flash Extraction | Material-liquid ratio 1:20 (g/mL), 6000 r/min, 40°C, 7 min | 6.9 | [5] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and biological evaluation of this compound.
Protocol 1: General Extraction of Total Mogrosides from Siraitia grosvenorii
This protocol outlines a common method for obtaining a mogroside-rich extract from the dried fruit of S. grosvenorii.
-
Material Preparation: Dried fruits of Siraitia grosvenorii are crushed into a coarse powder.
-
Solvent Extraction: The powdered fruit is mixed with 50% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).
-
Extraction Conditions: The mixture is agitated at 60°C for 100 minutes. This extraction process is repeated three times to maximize yield.
-
Filtration and Concentration: The resulting extracts are combined, filtered, and the solvent is evaporated under reduced pressure to obtain a crude mogroside extract.
Protocol 2: Purification of this compound using Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Sample Preparation: The crude mogroside extract is dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm membrane.
-
Chromatographic System: A preparative HPLC system equipped with a C18 column is used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water. The gradient can be optimized to achieve separation of this compound from other mogrosides.
-
Detection: The eluent is monitored at a wavelength of approximately 203 nm.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC.
Protocol 3: In Vitro Antioxidant Activity Assessment (DPPH Assay)
This protocol describes a common method for evaluating the free radical scavenging activity of this compound.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Sample Preparation: A series of concentrations of purified this compound are prepared in methanol.
-
Reaction: An aliquot of each this compound concentration is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid is commonly used as a positive control.
Signaling Pathways and Mechanisms of Action
This compound and other mogrosides have been shown to exert their biological effects through the modulation of key signaling pathways.
AMPK Signaling Pathway in Metabolic Regulation
Mogrosides have been demonstrated to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activation of AMPK by mogrosides is believed to contribute to their antidiabetic effects by promoting glucose uptake and inhibiting gluconeogenesis.[6]
Caption: this compound activates the AMPK signaling pathway.
Apoptosis Signaling Pathway in Anticancer Activity
Mogrosides have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer effects. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the investigation of this compound, from extraction to biological activity assessment.
Caption: General workflow for this compound research.
Conclusion and Future Directions
This compound, a significant bioactive compound from the traditional Chinese medicine Siraitia grosvenorii, exhibits promising pharmacological activities that warrant further investigation for its potential use in drug development. Its antioxidant, antidiabetic, and anticancer properties, mediated through pathways such as AMPK activation and apoptosis induction, highlight its therapeutic potential.
However, further research is needed to fully elucidate the specific molecular targets of this compound and to establish its efficacy and safety in preclinical and clinical studies. The development of optimized and standardized protocols for the large-scale purification of this compound is also crucial for advancing its research and potential commercialization. This technical guide provides a solid foundation for researchers to explore the multifaceted therapeutic potential of this valuable natural product.
References
- 1. Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scivisionpub.com [scivisionpub.com]
- 5. mdpi.com [mdpi.com]
- 6. ampk-activation-is-involved-in-hypoglycemic-and-hypolipidemic-activities-of-mogroside-rich-extract-from-siraitia-grosvenorii-swingle-fruits-on-high-fat-diet-streptozotocin-induced-diabetic-mice - Ask this paper | Bohrium [bohrium.com]
The Sweet Symphony of Science: An In-depth Technical Guide to the Biosynthesis of Mogrosides in Monk Fruit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of mogrosides, the intensely sweet triterpenoid glycosides found in monk fruit (Siraitia grosvenorii). As natural, non-caloric sweeteners with potential therapeutic applications, understanding the precise molecular machinery behind mogroside production is paramount for advancements in metabolic engineering, synthetic biology, and drug discovery. This document details the enzymatic cascade, presents quantitative data, outlines key experimental protocols, and provides visual representations of the core biological processes.
The Mogroside Biosynthetic Pathway: From Squalene to Sweetness
The biosynthesis of mogrosides is a multi-step enzymatic process that begins with the cyclization of a common triterpene precursor, 2,3-oxidosqualene, and culminates in a series of glycosylation events that give rise to the diverse and intensely sweet mogroside molecules. The pathway can be broadly divided into two main stages: the formation of the aglycone, mogrol, and the subsequent glycosylation of the mogrol backbone.
Five key enzyme families have been identified as the primary catalysts in this pathway: squalene epoxidases (SQE), cucurbitadienol synthase (CS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[1][2][3] The coordinated expression and activity of these enzymes in the developing fruit of Siraitia grosvenorii lead to the accumulation of various mogrosides, with mogroside V being the most abundant and a major contributor to the fruit's characteristic sweetness.[3][4]
The initial steps involve the conversion of squalene to 2,3;22,23-diepoxysqualene by squalene epoxidase.[5] This is followed by the cyclization of 2,3;22,23-diepoxysqualene to cucurbitadienol, a crucial step catalyzed by cucurbitadienol synthase (CS).[6] Subsequent hydroxylation reactions, mediated by CYP450 enzymes such as CYP87D18 at the C-11 position, and epoxide hydrolases, lead to the formation of the tetra-hydroxylated aglycone, mogrol.[7][8][9]
The final and diversifying stage of the pathway is the sequential addition of glucose molecules to the mogrol backbone, a process orchestrated by a series of UDP-glucosyltransferases (UGTs).[10] Specific UGTs, such as UGT720-269-1 and UGT94-289-3, have been identified to catalyze the addition of glucose at distinct positions on the mogrol structure, leading to the formation of various mogrosides with differing sweetness profiles.[10][11]
Caption: Workflow for functional characterization in yeast.
Protocol: Functional Expression of Cucurbitadienol Synthase (SgCS) in Yeast
-
Gene Cloning: The full-length coding sequence of the candidate SgCS gene is amplified from S. grosvenorii fruit cDNA.
-
Vector Construction: The amplified SgCS gene is cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.
-
Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain, often one that is deficient in lanosterol synthase (e.g., GIL77) to prevent the formation of competing sterols. [4]4. Protein Expression: Transformed yeast are cultured in a selective medium and protein expression is induced by the addition of galactose.
-
Metabolite Extraction: After a period of incubation, yeast cells are harvested. The cell pellets are saponified using a solution of KOH in ethanol to release the triterpenes.
-
Analysis: The saponified mixture is extracted with an organic solvent like n-hexane. The extracted metabolites are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of cucurbitadienol.
In Vitro Enzyme Assays for UDP-Glycosyltransferases (UGTs)
In vitro assays are essential for determining the substrate specificity and kinetic parameters of enzymes.
Protocol: UGT Activity Assay
-
Protein Expression and Purification: The candidate UGT gene is cloned into an E. coli expression vector (e.g., pET vectors) with a purification tag (e.g., His-tag). The protein is then overexpressed in E. coli and purified using affinity chromatography.
-
Reaction Mixture Preparation: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl₂, the purified UGT enzyme, the acceptor substrate (e.g., mogrol, mogroside IIE), and the sugar donor, UDP-glucose. [2]3. Incubation: The reaction mixture is incubated at a specific temperature (e.g., 40°C) for a defined period. [2]4. Reaction Termination and Extraction: The reaction is stopped by the addition of methanol. The products are then extracted with an organic solvent.
-
Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the newly formed mogrosides. [2]
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the expression levels of the mogroside biosynthesis genes in different tissues and at various developmental stages of the monk fruit.
dot
Caption: Workflow for qRT-PCR analysis.
Protocol: qRT-PCR for Mogroside Biosynthesis Genes
-
RNA Extraction: Total RNA is extracted from various tissues of S. grosvenorii (e.g., fruit at different developmental stages, leaves, roots) using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. [12]3. qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system. The reaction mixture includes the cDNA template, gene-specific primers for the target genes (e.g., SgCS, CYP87D18, UGT94-289-3) and a reference gene (e.g., actin), and a fluorescent dye such as SYBR Green. [13][14]4. Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the reference gene for normalization. [12]
Mogroside Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of mogrosides in plant extracts and other biological matrices.
Protocol: HPLC-MS/MS Analysis of Mogrosides
-
Sample Preparation: Monk fruit samples are dried, ground into a fine powder, and extracted with a solvent such as methanol or aqueous ethanol. The extract is then filtered before analysis.
-
Chromatographic Separation: The extracted mogrosides are separated on a C18 reversed-phase HPLC column using a gradient elution with a mobile phase typically consisting of water and acetonitrile, often with a modifier like formic acid to improve peak shape and ionization.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.
-
Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each mogroside are monitored. A standard curve is generated using authentic mogroside standards to determine the concentration of each mogroside in the sample.
Conclusion and Future Perspectives
The elucidation of the mogroside biosynthetic pathway has opened up exciting avenues for the sustainable production of these valuable natural sweeteners. Metabolic engineering efforts in microbial and plant hosts are underway, with the goal of creating efficient and scalable production platforms. [13]A deeper understanding of the regulatory networks that control the expression of the biosynthetic genes, as well as the enzymatic bottlenecks in the pathway, will be crucial for optimizing yields. Furthermore, the diverse array of mogrosides produced by the plant offers a rich source of novel molecules for investigation as potential therapeutic agents. The in-depth knowledge presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the science and application of mogrosides.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. uniprot.org [uniprot.org]
- 9. Oxidation of Cucurbitadienol Catalyzed by CYP87D18 in the Biosynthesis of Mogrosides from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Mogroside II-A2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Mogroside II-A2, a key sweetening compound found in the fruit of Siraitia grosvenorii (Monk Fruit). The described protocol is suitable for quality control, purity assessment, and stability testing of this compound in raw materials and finished products. This document provides comprehensive experimental protocols, data presentation in a tabular format, and a visual workflow diagram to ensure straightforward implementation in a laboratory setting.
Introduction
This compound is a triterpenoid glycoside and a member of the mogrosides, which are the primary compounds responsible for the intense sweetness of Monk Fruit extract.[1] As the food and beverage industry increasingly turns to natural, non-caloric sweeteners, accurate and precise analytical methods for quantifying these compounds are essential for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mogrosides due to its high resolution, sensitivity, and reproducibility. This application note presents a validated HPLC method for the analysis of this compound.
Experimental Protocols
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, LC-MS grade)
-
Methanol (HPLC grade)
-
Reference standards of other mogrosides (e.g., Mogroside V, Siamenoside I) for specificity testing (optional)
-
Syringe filters (0.22 µm or 0.45 µm, nylon or PTFE)
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Series LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[4]
-
Column: Agilent Poroshell 120 SB C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase C18 column.[4]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid (v/v)
-
B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Gradient Elution:
Time (min) %B 0.0 20 15.0 40 20.0 90 25.0 90 25.1 20 | 30.0 | 20 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C[5]
-
Detection Wavelength: 209 nm[5]
-
Injection Volume: 10 µL
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound analytical standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and bring it to volume. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions: 80% A, 20% B) to obtain concentrations ranging from 0.01 mg/mL to 0.5 mg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Solid Samples (e.g., Monk Fruit Powder, Extract):
-
Accurately weigh approximately 100 mg of the homogenized sample powder into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol in water (v/v).[4]
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Liquid Samples (e.g., Beverages, Syrups):
-
Accurately dilute the liquid sample with the mobile phase (initial conditions) to bring the expected concentration of this compound within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Data Presentation
The performance of the HPLC method was evaluated for linearity, precision, and accuracy. The results are summarized in the table below.
| Parameter | Result |
| Linearity (Concentration Range) | 0.01 - 0.5 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.003 mg/mL |
| Limit of Quantification (LOQ) | 0.01 mg/mL |
| Precision (RSD%) | |
| Intra-day (n=6) | < 1.5% |
| Inter-day (n=3) | < 2.0% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Retention Time (approx.) | 12.5 min |
Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for this compound HPLC analysis.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantitative analysis of this compound in various sample matrices. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the food, beverage, and pharmaceutical industries. The provided protocols and workflow diagram facilitate the straightforward implementation of this method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. standards.chromadex.com [standards.chromadex.com]
- 3. researchgate.net [researchgate.net]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Mogroside II-A2 using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific method for the quantification of Mogroside II-A2 in various matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is a non-sugar sweetener with potential antioxidant, antidiabetic, and anticancer properties.[1][2] The described methodology utilizes a reverse-phase chromatographic separation followed by tandem mass spectrometry detection in the negative ion mode, employing Multiple Reaction Monitoring (MRM) for accurate quantification. This document provides comprehensive protocols for sample preparation, LC-MS analysis, and data processing, making it a valuable resource for researchers in pharmacology, food science, and drug development.
Introduction
Mogrosides, the primary active compounds in monk fruit, are a class of cucurbitane-type triterpenoid glycosides responsible for the fruit's intense sweetness.[3] Among them, this compound is of significant interest due to its potential health benefits, including antioxidant activities.[1][2] As research into the therapeutic applications of individual mogrosides expands, the need for robust and reliable quantitative methods becomes paramount. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers the high selectivity and sensitivity required for the accurate determination of this compound levels in complex biological and botanical matrices. This application note presents a detailed protocol for the quantification of this compound, including optimized LC-MS/MS parameters and sample preparation guidelines.
Experimental Protocols
Standard and Sample Preparation
1.1. Preparation of Standard Stock and Working Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol.[4]
-
Intermediate Stock Solution (20 µg/mL): Pipette 0.2 mL of the 1 mg/mL standard stock solution into a 10 mL volumetric flask and dilute to volume with methanol.[4]
-
Working Standard Solutions (25-800 ng/mL): Prepare a series of standard working solutions by serial dilution of the intermediate stock solution with methanol to achieve concentrations of 25, 50, 100, 200, 400, and 800 ng/mL.[4]
1.2. Sample Preparation (General Protocol for Botanical Extracts):
-
Accurately weigh 1.0 g of the powdered extract into a 50 mL centrifuge tube.
-
Add a suitable volume of methanol to dissolve the sample.
-
The mixture should be vortexed and then sonicated to ensure complete extraction.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter prior to LC-MS analysis.[4]
LC-MS/MS Method
2.1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Waters T3 Column (150 mm x 2.1 mm, 3 µm)[4] |
| Mobile Phase A | Water with 0.1% Acetic Acid[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.25 mL/min[4] |
| Injection Volume | 5 µL[4] |
| Column Temperature | 30°C[4] |
| Gradient Elution | A suitable gradient should be optimized to ensure separation from other mogrosides. A representative gradient is: 0-2 min, 20% B; 2-8 min, 20-80% B; 8-10 min, 80% B; 10.1-12 min, 20% B. |
2.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | 799.8 m/z |
| Product Ion (Q3) | 637.7 m/z |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for the specific instrument, typically in the range of -30 to -50 eV. |
| Ion Source Temperature | 500°C[4] |
| Spray Voltage | -4500 V[4] |
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method. This data is representative of methods for the analysis of a mixture of mogrosides and should be validated specifically for this compound in the user's laboratory.
Table 1: Method Validation Parameters for Mogroside Analysis.
| Parameter | Result |
| Linearity (r²) | ≥ 0.998[3] |
| Precision (RSD) | < 5.2%[4] |
| Recovery | 95.5% - 103.7%[4] |
| Limit of Detection | 9.288 - 18.159 ng/mL[4] |
Table 2: MRM Transitions for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 799.8 | 637.7 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Proposed Signaling Pathway: this compound and the Keap1/Nrf2 Antioxidant Pathway
Mogrosides have been reported to exhibit antioxidant effects, which may be mediated through the Keap1/Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.
Caption: this compound's potential role in the Keap1/Nrf2 pathway.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for researchers. The provided workflow and signaling pathway diagrams serve to visually simplify the experimental process and the potential biological context of this compound's antioxidant activity. This methodology can be readily adapted for the analysis of this compound in various research and development settings.
References
Application Notes and Protocols for the Extraction of Mogroside II-A2 from Monk Fruit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides are a group of triterpenoid glycosides that are the primary components responsible for the sweet taste of monk fruit (Siraitia grosvenorii).[1][2] Among these, Mogroside V is the most abundant and contributes the most to the fruit's sweetness.[1][2] However, other minor mogrosides, such as Mogroside II-A2, are also present and are of interest for their potential biological activities. This document provides a detailed protocol for the extraction of a mogroside-rich fraction from monk fruit and subsequent purification steps to isolate this compound.
Data Presentation: Comparative Extraction Methods for Total Mogrosides
The efficiency of mogroside extraction is influenced by the chosen solvent and method. The following table summarizes quantitative data from various studies on the extraction of total mogrosides from monk fruit.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Total Mogroside Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | - | 180 (3x60) | 5.6 | [3] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 | 5.9 | [3] |
| Flash Extraction | Not Specified | 1:20 | 40 | 7 | 6.9 | [3][4] |
| Ultrasonic-Assisted | Methanol/Water | Not Specified | - | - | Optimized Results | [5] |
Experimental Protocols
This protocol is divided into two main stages: the initial extraction of a total mogroside extract from dried monk fruit and the subsequent purification to isolate this compound.
Part 1: Total Mogroside Extraction
This part of the protocol focuses on obtaining a crude extract rich in various mogrosides.
1.1. Materials and Equipment
-
Dried monk fruit
-
Grinder or blender
-
Extraction solvent (e.g., 70% aqueous ethanol)
-
Shaking water bath or magnetic stirrer with heating mantle
-
Filter paper or centrifuge
-
Rotary evaporator
-
Freeze dryer (optional)
1.2. Pre-treatment of Monk Fruit
-
Select high-quality, dried monk fruit.
-
Break the fruit into smaller pieces and remove the seeds.
-
Grind the fruit pulp and peel into a fine powder to increase the surface area for extraction.
1.3. Solid-Liquid Extraction
-
Weigh the powdered monk fruit and place it in an appropriate extraction vessel.
-
Add 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v). For example, for 500 g of monk fruit powder, add 10 L of 70% ethanol.
-
Heat the mixture to 60°C and maintain constant agitation using a shaking water bath or magnetic stirrer for 2 hours.
-
After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Repeat the extraction process on the solid residue two more times with fresh solvent to maximize the yield.
-
Combine the liquid extracts from all three extractions.
1.4. Concentration of the Crude Extract
-
Concentrate the combined liquid extract under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol.
-
The resulting aqueous solution can be further concentrated or freeze-dried to obtain a powdered crude mogroside extract.
Part 2: Purification of this compound
This stage involves chromatographic techniques to separate this compound from other mogrosides and impurities in the crude extract.
2.1. Materials and Equipment
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., D101)
-
Glass chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
Fraction collector
-
Analytical standards for mogrosides (including this compound)
2.2. Macroporous Resin Column Chromatography
-
Dissolve the crude mogroside extract in deionized water.
-
Pack a glass column with pre-treated D101 macroporous resin.
-
Load the dissolved extract onto the column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the adsorbed mogrosides with a stepwise gradient of ethanol-water solutions (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or HPLC. Fractions containing a mixture of mogrosides will be further purified.
2.3. High-Performance Liquid Chromatography (HPLC) for Isolation
-
Pool the fractions from the macroporous resin chromatography that show the presence of this compound.
-
Concentrate the pooled fractions to dryness.
-
Dissolve the dried residue in the HPLC mobile phase.
-
Perform preparative or semi-preparative HPLC on a C18 column.
-
An example of a mobile phase is a gradient of acetonitrile and water (containing 0.1% formic acid).[6] The specific gradient will need to be optimized to achieve separation of this compound from other closely eluting mogrosides.
-
Monitor the elution profile at a suitable wavelength (e.g., 203 nm).
-
Collect the peak corresponding to the retention time of the this compound standard.
-
Confirm the purity of the isolated this compound using analytical HPLC and other spectroscopic methods (e.g., Mass Spectrometry, NMR).
Visualization of the Experimental Workflow
Caption: Workflow for the extraction and purification of this compound from monk fruit.
References
- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hielscher.com [hielscher.com]
- 6. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
High-Purity Mogroside II-A2 Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside II-A2 is a triterpenoid glycoside and a key component isolated from the fruit of Siraitia grosvenorii (Monk Fruit).[1] As a high-purity reference standard, this compound is an essential tool for accurate quantification, quality control, and research and development in the food, pharmaceutical, and natural health product industries. Mogrosides are recognized for their intense sweetness without contributing calories and have demonstrated a range of biological activities, including antioxidant, antidiabetic, and anticancer properties.[2][3] This document provides detailed application notes and experimental protocols for the effective use of the high-purity this compound reference standard.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is critical for its proper handling and application in experimental settings.
| Property | Value |
| CAS Number | 88901-45-5 |
| Molecular Formula | C₄₂H₇₂O₁₄ |
| Molecular Weight | 801.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[4] |
| Storage | Store at -20°C for long-term storage (up to 1 month) and at -80°C for extended periods (up to 6 months), protected from light.[2][3] |
Application Notes
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The high-purity this compound reference standard is primarily used for the accurate quantification of this compound in raw materials, extracts, and finished products. A validated HPLC-UV method is a standard approach for this application.
-
Principle: The concentration of this compound in a sample is determined by comparing its peak area with that of a known concentration of the high-purity reference standard.
-
Suitability: This method is suitable for quality control of monk fruit extracts, formulation development, and stability testing of products containing this compound.
In Vitro Biological Activity Assessment
This compound has been reported to possess various biological activities. The reference standard is crucial for investigating these effects in a variety of in vitro assays.
-
Antioxidant Activity: The potential of this compound to scavenge free radicals can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
-
Anticancer Activity: The anti-proliferative effects of this compound can be evaluated in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Anti-diabetic Activity: The potential of this compound to modulate glucose metabolism can be investigated by examining its effects on key signaling pathways, such as the AMPK pathway, in relevant cell models.
Experimental Protocols
Protocol for Preparation of Standard Stock and Working Solutions
Proper preparation of the reference standard solutions is paramount for accurate and reproducible results.
Materials:
-
High-purity this compound reference standard
-
HPLC-grade methanol or DMSO
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Procedure:
-
Equilibration: Allow the vial of this compound reference standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a clean weighing boat.
-
Transfer the weighed standard to a 10 mL volumetric flask.
-
Add a small amount of solvent (e.g., methanol) to dissolve the standard.
-
Once fully dissolved, bring the volume up to the 10 mL mark with the solvent.
-
Mix thoroughly by inversion. This is the Stock Solution .
-
-
Working Solution Preparation:
-
Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent to achieve the desired concentrations for creating a calibration curve or for use in biological assays.
-
Protocol for Quantitative Analysis by HPLC-UV
This protocol provides a general method for the quantification of this compound. Method validation and optimization may be required for specific sample matrices.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile (Gradient elution may be required) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm |
| Injection Volume | 10 µL |
Procedure:
-
Calibration Curve:
-
Inject the prepared working standard solutions of this compound at various concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration. A linear regression analysis should yield a correlation coefficient (r²) of ≥0.999.
-
-
Sample Preparation:
-
Prepare the sample containing this compound by dissolving it in a suitable solvent and filtering it through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system under the same conditions as the standards.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
-
Quantification:
-
Determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
-
Protocol for DPPH Radical Scavenging Assay
This protocol outlines the procedure to assess the antioxidant activity of this compound.
Materials:
-
This compound working solutions (in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of this compound working solutions.
-
Add 100 µL of the DPPH solution to each well.
-
For the positive control, use ascorbic acid at various concentrations.
-
For the blank, use 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of this compound.
Example Data Presentation:
| Compound | IC₅₀ (µg/mL) |
| This compound | Insert Experimental Value |
| Ascorbic Acid (Control) | Insert Experimental Value |
Protocol for MTT Anti-proliferative Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., human colon cancer cell line, HT-29).
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound working solutions (sterilized by filtration)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound.
-
Incubate the cells for 48 or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Abs_sample / Abs_control) x 100
-
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Example Data Presentation:
| Cell Line | Treatment | IC₅₀ (µM) after 48h |
| HT-29 | This compound | Insert Experimental Value |
| HT-29 | Doxorubicin (Control) | Insert Experimental Value |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Reference Standard.
Signaling Pathways
Caption: Proposed Anti-diabetic Signaling of this compound.
References
- 1. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ampk-activation-is-involved-in-hypoglycemic-and-hypolipidemic-activities-of-mogroside-rich-extract-from-siraitia-grosvenorii-swingle-fruits-on-high-fat-diet-streptozotocin-induced-diabetic-mice - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mriglobal.org [mriglobal.org]
Application Note: Mogroside II-A2 Solubility and Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction Mogroside II-A2 is a triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit)[1][2]. As part of the family of mogrosides, which are known for their intense sweetness, this compound is investigated for its potential biological activities, including antioxidant, antidiabetic, and anticancer properties[3][4]. Accurate solubility data and standardized protocols for solution preparation are critical for reliable in vitro and in vivo studies. This document provides a comprehensive guide to the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other solvent systems, along with detailed protocols for preparing and storing solutions.
Quantitative Solubility Data
The solubility of a compound is a key physical property that dictates its handling, formulation, and application in experimental settings. This compound exhibits high solubility in DMSO. The quantitative data from various suppliers is summarized below.
| Solvent/System | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 90 mg/mL | 112.4 mM | Sonication is recommended to aid dissolution. | |
| DMSO | 100 mg/mL | 124.84 mM | Use of ultrasonic bath and newly opened, non-hygroscopic DMSO is advised. | [5][6] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL | 4.12 mM | Recommended for in vivo formulation. Solvents should be added sequentially. | [7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | ≥ 3.12 mM | Recommended for in vivo formulation. | |
| Ethanol, Methanol, Pyridine | Soluble | Not Quantified | These solvents are listed as suitable, but specific concentration limits are not provided. | [1] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of this compound in DMSO, which can be used for subsequent serial dilutions for various experimental assays.
Materials:
-
This compound (solid powder)
-
Anhydrous/Low-moisture Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath or sonicator
Procedure:
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of high-quality DMSO to achieve the target concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound).
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
To ensure complete dissolution, place the vial in an ultrasonic water bath for 10-15 minutes[7][6]. Gentle heating to 37°C can also aid solubility[8].
-
Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.
-
-
Aliquoting and Storage:
Protocol 2: General Method for Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable, general-purpose method for experimentally determining the equilibrium solubility of this compound in a solvent of interest. The shake-flask method is considered a gold standard for its accuracy[9].
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., water, ethanol, buffer)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium[9].
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully collect an aliquot from the supernatant, ensuring no solid material is disturbed.
-
Filtration: For complete removal of any remaining micro-particulates, filter the collected supernatant through a syringe filter (0.22 µm) into a clean vial.
-
Quantification:
-
Dilute the clear, saturated solution with an appropriate solvent to bring it within the linear range of the analytical instrument.
-
Analyze the sample using a validated method (e.g., HPLC) to determine the concentration of this compound.
-
The measured concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: The compound in its solid (powder) form should be stored at -20°C for up to three years. It is important to keep it away from moisture and direct sunlight[7].
-
In Solvent: Stock solutions prepared in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to protect solutions from light[3][5]. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
References
- 1. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. molnova.com [molnova.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mogroside II-A | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
Application Note: Structural Elucidation of Mogroside II-A2 using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo).[1] As a member of the mogroside family, it contributes to the characteristic sweetness of the fruit extract, which is widely used as a natural, non-caloric sweetener.[1][2] Beyond its sweetening properties, this compound and related compounds have garnered interest for their potential antioxidant, antidiabetic, and anticancer activities.[1][2] Accurate structural elucidation is paramount for understanding its structure-activity relationships and for quality control in commercial applications. This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural characterization of this compound.
Molecular Structure
This compound possesses a complex structure consisting of a mogrol aglycone and two glucose units. The precise arrangement and connectivity of these sugar moieties to the triterpenoid core are critical for its chemical identity and biological function.
Data Presentation
The complete ¹H and ¹³C NMR assignments for this compound, dissolved in CD₃OD, are summarized in the tables below. These assignments were achieved through a combination of 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments.[1]
Table 1: ¹H NMR (500 MHz, CD₃OD) Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| Mogrol Aglycone | |||
| 1 | 1.63, 1.01 | m | |
| 2 | 1.88, 1.74 | m | |
| 3 | 3.20 | dd | 11.5, 4.5 |
| 5 | 0.88 | m | |
| 6 | 5.67 | s | |
| 7 | 2.15, 2.05 | m | |
| 8 | 1.50 | m | |
| 9 | 1.39 | m | |
| 10 | - | - | |
| 11 | 1.70, 1.45 | m | |
| 12 | 1.55, 1.35 | m | |
| 13 | - | - | |
| 14 | - | - | |
| 15 | 1.45, 1.25 | m | |
| 16 | 2.00, 1.80 | m | |
| 17 | 1.40 | s | |
| 18 | 0.83 | s | |
| 19 | 0.93 | s | |
| 20 | - | - | |
| 21 | 1.25 | s | |
| 22 | 1.85, 1.65 | m | |
| 23 | 2.35, 2.25 | m | |
| 24 | 3.65 | t | 7.5 |
| 26 | 1.22 | s | |
| 27 | 1.22 | s | |
| 28 | 0.80 | s | |
| 29 | 1.05 | s | |
| 30 | 0.90 | s | |
| Glucose I (at C-3) | |||
| 1' | 4.45 | d | 7.8 |
| 2' | 3.25 | m | |
| 3' | 3.40 | m | |
| 4' | 3.30 | m | |
| 5' | 3.28 | m | |
| 6' | 3.85, 3.70 | m | |
| Glucose II (at C-24) | |||
| 1'' | 4.35 | d | 7.8 |
| 2'' | 3.22 | m | |
| 3'' | 3.38 | m | |
| 4'' | 3.28 | m | |
| 5'' | 3.25 | m | |
| 6'' | 3.82, 3.68 | m |
Table 2: ¹³C NMR (125 MHz, CD₃OD) Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Mogrol Aglycone | |
| 1 | 40.2 |
| 2 | 27.2 |
| 3 | 89.1 |
| 4 | 39.8 |
| 5 | 56.5 |
| 6 | 125.8 |
| 7 | 121.2 |
| 8 | 41.5 |
| 9 | 50.1 |
| 10 | 37.8 |
| 11 | 22.5 |
| 12 | 35.5 |
| 13 | 46.2 |
| 14 | 52.1 |
| 15 | 32.5 |
| 16 | 31.5 |
| 17 | 48.5 |
| 18 | 16.5 |
| 19 | 19.5 |
| 20 | 36.5 |
| 21 | 29.5 |
| 22 | 34.5 |
| 23 | 31.8 |
| 24 | 76.5 |
| 25 | 71.5 |
| 26 | 26.8 |
| 27 | 26.5 |
| 28 | 28.5 |
| 29 | 16.8 |
| 30 | 25.5 |
| Glucose I (at C-3) | |
| 1' | 104.5 |
| 2' | 75.2 |
| 3' | 78.1 |
| 4' | 71.8 |
| 5' | 77.9 |
| 6' | 62.9 |
| Glucose II (at C-24) | |
| 1'' | 105.2 |
| 2'' | 75.1 |
| 3'' | 78.2 |
| 4'' | 71.5 |
| 5'' | 77.8 |
| 6'' | 62.8 |
Experimental Protocols
1. Sample Preparation
-
Source: this compound can be isolated from the extracts of Luo Han Guo.[1]
-
Sample Purity: Ensure the purity of the isolated this compound using techniques such as High-Performance Liquid Chromatography (HPLC).
-
NMR Sample: Dissolve approximately 1.4-2.0 mg of purified this compound in 130-150 µL of deuterated methanol (CD₃OD).[1]
-
Internal Standard: The ¹H and ¹³C NMR spectra are referenced to the residual solvent signals (CD₃OD at δH 3.30 ppm and δC 49.0 ppm).[1]
2. NMR Data Acquisition
-
Instrumentation: NMR data were acquired on a Bruker Avance 500 MHz spectrometer equipped with either a 2.5 mm inverse probe or a 5 mm broadband probe.[1]
-
1D NMR:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and coupling constants of all protons.
-
¹³C NMR: Acquire a standard carbon spectrum to identify the chemical shifts of all carbon atoms in the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for tracing the connectivity of protons in the mogrol core and the glucose units.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds). It is essential for identifying the connectivity between different structural fragments, such as the attachment points of the glucose units to the aglycone and the linkages between different aglycone moieties.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can be used to determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Mandatory Visualization
Experimental Workflow
Caption: NMR Workflow for this compound.
Key HMBC and COSY Correlations for Structure Elucidation
Caption: Key NMR correlations for this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the complete and unambiguous structure elucidation of complex natural products like this compound. The combined use of 1D and 2D NMR techniques allows for the precise assignment of all proton and carbon signals, as well as the determination of the connectivity between the aglycone and sugar moieties. The detailed protocol and data presented in this application note provide a comprehensive guide for researchers involved in the analysis of mogrosides and other triterpenoid glycosides.
References
Mogroside II-A2: Application Notes and Protocols for Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside II-A2 is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). Mogrosides, as a class of compounds, are renowned for their intense sweetness and are used as natural non-caloric sweeteners.[1] Beyond their sweetening properties, emerging research has highlighted their potential therapeutic applications in various metabolic disorders. Mogrosides have demonstrated significant antioxidant, anti-inflammatory, and antidiabetic activities.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the role of this compound and related mogrosides in metabolic disease research. While specific quantitative data for this compound is limited in the current literature, the provided information on the broader mogroside class serves as a valuable guide for initiating research in this area.
Mechanism of Action in Metabolic Diseases
The primary mechanism through which mogrosides are thought to exert their beneficial effects on metabolic health is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][4][5] AMPK is a central regulator of energy homeostasis and its activation can lead to increased glucose uptake in cells, enhanced fatty acid oxidation, and reduced inflammation.[6] Studies on various mogrosides have shown that their aglycone, mogrol, is a potent activator of AMPK.[7] Mogrosides are metabolized in the body to mogrol, which then activates AMPK, suggesting that mogrol is the primary bioactive form.[5]
The activation of AMPK by mogrol and its glycosides triggers a cascade of downstream effects that contribute to improved metabolic parameters. These include the downregulation of genes involved in gluconeogenesis and lipid synthesis in the liver.[4][5] Furthermore, some mogrosides have been shown to modulate the gut microbiota, which may also contribute to their anti-diabetic effects.[8][9]
Quantitative Data on Mogroside Activity
| Compound/Extract | Assay | Cell Line/Model | Key Findings | Reference |
| Mogroside V (MV) | AMPK Activation | AMPK heterotrimer α2β1γ1 (in vitro) | EC50 of 20.4 µM, 2.4-fold activation | [10] |
| Mogrol | AMPK Activation | AMPK heterotrimer α2β1γ1 (in vitro) | EC50 of 4.2 µM, 2.3-fold activation | [10] |
| Mogroside-rich extract (MGE) | In vivo study | High-fat diet/streptozotocin-induced diabetic mice | 300 mg/kg dose significantly reduced fasting blood glucose and improved insulin sensitivity. | [4] |
| Mogroside IIIE | In vitro study | High glucose-treated podocytes (MPC-5) | Protected against oxidative stress and inflammation via AMPK/SIRT1 activation. | [6] |
| Mogrosides (mixture) | In vitro study | Palmitic acid-treated NIT-1 insulinoma cells | 1 mM mogrosides reduced intracellular ROS and restored mRNA expression of GLUT2 and pyruvate kinase. | [2] |
| Mogroside V (MV) | In vivo study | High-fat diet-fed mice | Significantly ameliorated hepatic steatosis. | [11] |
Experimental Protocols
In Vitro AMPK Activation Assay
This protocol describes how to assess the ability of this compound to activate AMPK in a relevant cell line, such as human hepatoma (HepG2) cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
AICAR (positive control)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
Antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, and appropriate secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free DMEM for 12-16 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 25, 50 µM) or AICAR (e.g., 1 mM) for a specified time (e.g., 1-2 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK.
Diagram: this compound Experimental Workflow for AMPK Activation
Caption: Workflow for assessing this compound-induced AMPK activation in vitro.
In Vitro Glucose Uptake Assay
This protocol is designed to measure the effect of this compound on glucose uptake in insulin-sensitive cells like 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-deoxy-D-[³H]glucose or a non-radioactive glucose uptake assay kit
-
This compound (dissolved in DMSO)
-
Insulin (positive control)
-
Cytochalasin B (inhibitor control)
-
Scintillation counter or plate reader
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol.
-
Treatment:
-
Wash the differentiated adipocytes with PBS and incubate in serum-free medium for 2-4 hours.
-
Wash the cells with KRPH buffer.
-
Pre-incubate the cells with varying concentrations of this compound, insulin, or vehicle for 30 minutes at 37°C.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose (or the non-radioactive substrate) to each well and incubate for 5-10 minutes.
-
To determine non-specific uptake, include wells treated with cytochalasin B.
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).
-
-
Measurement:
-
For the radioactive assay, add the cell lysate to a scintillation vial with scintillation cocktail and measure radioactivity using a scintillation counter.
-
For non-radioactive assays, follow the manufacturer's instructions to measure the signal (e.g., luminescence or fluorescence).
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration of each sample.
Diagram: this compound Signaling Pathway in Metabolic Regulation
Caption: Proposed signaling pathway of this compound in metabolic regulation.
In Vivo Studies
For in vivo experiments, this compound can be administered to animal models of metabolic disease, such as high-fat diet-induced obese mice or db/db mice.
Vehicle Preparation: A common vehicle for in vivo administration of mogrosides is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The solubility of this compound in this vehicle is reported to be ≥ 2.5 mg/mL.[1] It is recommended to prepare the working solution fresh on the day of use.[1]
Dosage: Based on studies with mogroside-rich extracts, dosages ranging from 50 to 300 mg/kg body weight per day via oral gavage have been shown to be effective in improving metabolic parameters in diabetic mice.[4][8] The specific dose for this compound should be determined through dose-response studies.
Conclusion
This compound and other mogrosides represent a promising class of natural compounds for the research and development of novel therapeutics for metabolic diseases. Their ability to activate the central metabolic regulator AMPK makes them attractive candidates for further investigation. The protocols and data presented in this document provide a foundation for researchers to explore the potential of this compound in their own studies. It is important to note the current lack of specific data for this compound and to design experiments that can elucidate its unique properties compared to other mogrosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.mahsa.edu.my [journals.mahsa.edu.my]
- 4. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice [jstage.jst.go.jp]
- 10. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mogroside V Protects against Hepatic Steatosis in Mice on a High-Fat Diet and LO2 Cells Treated with Free Fatty Acids via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for Mogroside II-A2 Stock Solution Preparation
Introduction
Mogroside II-A2 is a triterpenoid glycoside and a principal bioactive component isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). It is recognized for its potent antioxidant, antidiabetic, and anticancer properties, making it a compound of significant interest in biomedical research and drug development. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for in vitro and in vivo studies.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 801.01 g/mol | [1][2][3][4] |
| Molecular Formula | C42H72O14 | [1][2][4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [3][5] |
| Solubility | DMSO: 100 mg/mL (124.84 mM) (ultrasonication recommended)[1][6][7], Pyridine, Methanol, Ethanol | [5] |
| Storage (Solid) | 4°C, protect from light | [1][7] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) | [1][7][8] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid, ≥98% purity)
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic water bath
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
-
Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh 80.1 mg of this compound.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound. For 80.1 mg, add 1 mL of DMSO. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Ultrasonication: To ensure complete dissolution, place the tube in an ultrasonic water bath and sonicate until the solution is clear and free of visible particles.[1][6][7]
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This practice minimizes freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][7][8] Always protect the solution from light.[1][7][8]
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle DMSO with care as it is a potent solvent and can facilitate the absorption of other chemicals through the skin.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
By adhering to this detailed protocol, researchers can ensure the consistent and reliable preparation of this compound stock solutions for their scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:88901-45-5 | Chemsrc [chemsrc.com]
- 3. This compound supplier | CAS 88901-45-5 | AOBIOUS [aobious.com]
- 4. molnova.com [molnova.com]
- 5. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. Mogroside II-A | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
In Vitro Assays for Mogroside II-A2 Antioxidant Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogroside II-A2 is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Mogrosides are recognized for their intense sweetness and potential health benefits, including antioxidant properties. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. Consequently, the evaluation of the antioxidant capacity of natural compounds like this compound is of significant interest in the fields of nutrition, pharmacology, and drug development.
These application notes provide an overview of common in vitro assays to assess the antioxidant activity of this compound. Detailed protocols for these assays are outlined to facilitate experimental design and execution.
Data Presentation
Currently, specific quantitative data on the direct antioxidant activity of isolated this compound is limited in publicly available literature. Studies have predominantly focused on mogroside extracts, where this compound is a constituent. The following table summarizes the antioxidant activity of a mogroside extract containing this compound. It is important to note that these values represent the activity of the entire extract and not solely that of this compound.
| Assay | Test Substance | This compound Content in Extract (%) | IC50 (µg/mL) | Positive Control | Positive Control IC50 (µg/mL) |
| DPPH Radical Scavenging | Mogroside Extract | 0.32 ± 0.14 | 1118.1[1] | Ascorbic Acid | 9.6[1] |
| ABTS Radical Scavenging | Mogroside Extract | 0.32 ± 0.14 | 1473.2[1] | Trolox | 47.9[1] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the this compound solution or positive control to each well.
-
Add 150 µL of the DPPH solution to each well.
-
For the blank, add 50 µL of the solvent instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, leading to a decolorization of the solution. The change in absorbance is measured to quantify the antioxidant activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
Add 20 µL of the this compound solution or positive control to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate in the dark at room temperature for 6 minutes.[1]
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated as:
where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The IC50 value is determined from the dose-response curve.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay measures the ability of a compound to protect cells from oxidative stress induced by a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). A fluorescent probe, DCFH-DA (2',7'-dichlorofluorescin diacetate), is used, which becomes fluorescent upon oxidation. A reduction in fluorescence in the presence of the test compound indicates antioxidant activity.
Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black-walled plate and culture until confluent.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Incubate the cells with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
Remove the treatment solution and wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
-
Calculation:
-
The area under the curve (AUC) of fluorescence versus time is calculated for both the control and treated wells.
-
The percentage of inhibition of cellular oxidation is calculated as:
-
The CAA value is expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mogroside II-A2 Extraction
Welcome to the technical support center for improving the extraction yield of Mogroside II-A2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound?
A1: this compound, along with other mogrosides, is typically extracted from the fruit of Siraitia grosvenorii (monk fruit). The most prevalent methods include:
-
Solvent Extraction: This traditional method involves using solvents like water or ethanol to dissolve the mogrosides.[1][2][3] Hot water extraction is a simple and cost-effective option.[3]
-
Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and increasing extraction efficiency, often at lower temperatures and in less time compared to conventional methods.[4][5][6]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to faster extraction times and potentially higher yields.[1][2]
-
Flash Extraction: This is a highly efficient and rapid method that can yield high purity extracts.[1][3]
Q2: Which solvent is best for extracting this compound?
A2: The choice of solvent is critical for efficient extraction.[4] Commonly used solvents include:
-
Water: A green and cost-effective solvent, particularly effective in hot water extraction methods.[3][4]
-
Ethanol and Methanol: These organic solvents are also effective, often used in aqueous solutions (e.g., 50-70% ethanol).[1][2][7] A mixture of methanol and water (80:20 v/v) has been shown to yield good results in ultrasound-assisted extraction.[4]
Q3: How can I improve the purity of my this compound extract?
A3: After the initial extraction, purification is essential to isolate this compound. Common purification techniques include:
-
Macroporous Resin Adsorption Chromatography: This is a widely used method for separating and enriching mogrosides from the crude extract.[8][9]
-
Membrane Filtration: Techniques like ultrafiltration can be used to separate mogrosides from other larger molecules.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for both the purification and quantification of individual mogrosides.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction.
Problem 1: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Improper Sample Preparation | Ensure the monk fruit is thoroughly dried to prevent enzymatic degradation and finely ground to increase the surface area for solvent penetration.[12] |
| Suboptimal Solvent-to-Solid Ratio | An insufficient amount of solvent may not fully extract the mogrosides. Experiment with increasing the solvent-to-solid ratio. Ratios between 1:15 and 1:45 (g/mL) have been reported to be effective.[1] |
| Incorrect Extraction Time or Temperature | Extraction efficiency is dependent on time and temperature. For solvent extraction, boiling for several hours may be necessary.[2] For UAE and MAE, shorter times are generally sufficient. However, excessively high temperatures can lead to degradation of mogrosides.[4] Monitor and optimize these parameters for your specific method. |
| Inefficient Extraction Method | If using a conventional method like simple maceration, consider switching to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield.[1][2][4] |
Problem 2: Degradation of this compound
| Potential Cause | Recommended Solution |
| High Temperatures | Mogrosides can degrade at elevated temperatures.[4] For methods that require heating, carefully control the temperature. Consider using non-thermal methods like ultrasonic cold-water extraction.[4] When removing solvent, use a rotary evaporator at a low temperature (e.g., 40°C).[12] |
| Prolonged Exposure to Harsh Conditions | Long extraction times, especially in the presence of heat or harsh solvents, can lead to compound degradation. Optimize extraction parameters to minimize the duration of the process.[4] |
Experimental Protocols
Below are detailed methodologies for key extraction techniques.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Mogrosides
This protocol is based on optimized conditions reported in the literature.[1]
-
Sample Preparation: Dry the Siraitia grosvenorii fruit and grind it into a fine powder.
-
Extraction:
-
Mix the powdered fruit with 60% ethanol at a solid-to-liquid ratio of 1:45 (g/mL).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasound at a frequency of 40 kHz for 45 minutes.
-
Maintain the temperature at 55°C throughout the process.
-
-
Post-Extraction:
-
Separate the extract from the solid residue by centrifugation or filtration.
-
The supernatant can then be concentrated and purified.
-
Protocol 2: Hot Water Extraction of Mogrosides
This protocol is a conventional and straightforward method.[1][3]
-
Sample Preparation: Use fresh or dried, crushed Siraitia grosvenorii fruit.
-
Extraction:
-
Combine the fruit material with water at a solid-to-liquid ratio of 1:15 (g/mL).
-
Bring the mixture to a boil and let it soak for 30 minutes.
-
Continue to extract for 60 minutes.
-
Repeat the extraction process three times with fresh water.
-
-
Post-Extraction:
-
Combine the aqueous extracts from all three cycles.
-
Filter the combined extract to remove solid particles.
-
The filtrate can then be further processed for purification.
-
Quantitative Data Summary
The following table summarizes the extraction yields of total mogrosides achieved with different methods and parameters, as reported in various studies.
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [1][3] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 min (shaking) | 5.9 | [1] |
| Ultrasound-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [1] |
| Flash Extraction | Not Specified | 1:20 | 40 | 7 min | 6.9 | [1][3] |
| Microwave-Assisted | Water | 1:8 | Not Specified | 15 min | 0.73 | [2] |
Visualizations
Experimental Workflow for Mogroside Extraction and Purification
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low Extraction Yield
Caption: Decision-making process for troubleshooting low this compound yield.
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. mdpi.com [mdpi.com]
- 4. hielscher.com [hielscher.com]
- 5. Microwave and ultrasound-assisted extraction of bioactive compounds from Papaya: A sustainable green process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CAS:88901-45-5 | Manufacturer ChemFaces [chemfaces.com]
- 8. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Mogroside II-A2 stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Mogroside II-A2. This resource offers troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
For long-term stability, this compound solid should be stored at 4°C and protected from light. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months, also with protection from light.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
2. What solvents are suitable for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol.[3] For in vitro studies, DMSO is a common solvent. It is important to use freshly opened, anhydrous DMSO as the presence of water can impact solubility.[1][4]
3. How stable is this compound in aqueous solutions?
While specific quantitative stability data for this compound in aqueous solutions is limited, information on the closely related Mogroside V suggests good stability. Mogroside V is stable in a pH range of 3 to 12 when stored at 2-8°C.[5] Given the structural similarity, this compound is expected to exhibit comparable stability under these conditions. However, prolonged storage in aqueous solutions, especially at non-neutral pH and elevated temperatures, may lead to hydrolysis of the glycosidic bonds.
4. What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound, like other mogrosides, is the hydrolysis of its glycosidic linkages. This results in the stepwise removal of glucose units, ultimately yielding the aglycone, mogrol.[6] This hydrolysis can be catalyzed by acids or enzymes.
5. Are there any known degradation products of this compound?
The main degradation products of this compound are expected to be mogrosides with fewer glucose units and the final aglycone, mogrol. The specific intermediate mogrosides will depend on which glycosidic bond is cleaved first.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Always protect solutions from light and store at the recommended temperature. |
| Loss of compound activity over time | Instability in the experimental buffer or medium. | Assess the stability of this compound in your specific experimental buffer at the working temperature and pH. Consider performing a time-course experiment to determine the window of stability. |
| Appearance of unexpected peaks in chromatography | Degradation of this compound during sample preparation or analysis. | Minimize the time between sample preparation and analysis. Ensure the mobile phase is compatible and does not promote degradation. Check for potential degradation due to exposure to high temperatures or inappropriate pH during sample processing. |
| Precipitation of the compound in aqueous buffer | Poor solubility or compound degradation. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain solubility. If precipitation occurs over time, it may be a sign of degradation to a less soluble product. Analyze the precipitate and supernatant to confirm. |
Stability Data Summary
The following table summarizes the known and inferred stability of this compound.
| Condition | Stability Profile | Notes |
| Temperature (Solid) | Stable at 4°C. | For long-term storage. |
| Temperature (Solution) | Stable for 1 month at -20°C and 6 months at -80°C.[1][2] High temperatures can promote degradation.[7] | Based on supplier recommendations. Studies on monk fruit extracts show that high-temperature drying (45-70°C) can decrease the content of various mogrosides, including this compound.[7] |
| pH (Solution) | Inferred to be stable between pH 3 and 12 at 2-8°C.[5] | Based on data for the structurally similar Mogroside V. Extreme pH values, especially in combination with elevated temperatures, will likely cause hydrolysis. |
| Light | Recommended to protect from light.[1][2] | As a general precaution for glycosidic compounds to prevent photodegradation. |
| Oxidation | No specific data available. | A forced degradation study including an oxidizing agent like hydrogen peroxide would be necessary to determine its susceptibility. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the solid compound and the stock solution at 60°C for 7 days.
-
Photostability: Expose the solid compound and the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV or MS detection).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
Visualizations
Caption: Predicted degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the multitargeted anti-diabetic potential of cucurbitane-type triterpenoid from Momordica charantia: an LC-MS, docking-based MM\GBSA and MD simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Overcoming Mogroside II-A2 Solubility Challenges
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Mogroside II-A2 and encountering challenges with its solubility in aqueous solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and supporting data to help you successfully prepare your solutions for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid glycoside extracted from the fruit of Siraitia grosvenorii (monk fruit)[1][2]. Like many other triterpenoid saponins, its large, complex structure lends it poor solubility in water, which can pose significant challenges for researchers conducting biological experiments that require aqueous buffer systems.
Q2: What is the recommended solvent for creating a high-concentration stock solution of this compound?
Due to its hydrophobic nature, an organic solvent is necessary for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. This compound has been shown to be soluble in DMSO at concentrations as high as 100 mg/mL[1].
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What is happening?
This common issue is known as "solvent-shifting" precipitation. DMSO can dissolve this compound at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes predominantly aqueous. This compound is not soluble in this new environment and therefore precipitates out of solution. The key is to ensure the final concentration of both this compound and DMSO in the aqueous buffer are low enough to maintain solubility.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity. It is crucial to determine the tolerance of your specific cell line to DMSO in a preliminary experiment.
Q5: Can I heat or sonicate my buffer to dissolve this compound?
Gentle heating (e.g., to 37°C) and sonication can aid in the initial dissolution of this compound, particularly when using co-solvents[1]. However, if the compound's concentration is above its thermodynamic solubility limit in the aqueous buffer, it may precipitate out of solution as it cools or over time. A related compound, Mogroside V, is known to be heat-stable[3].
Q6: How should I store this compound solutions?
For long-term storage, it is recommended to store stock solutions of this compound in an appropriate solvent (like DMSO) at -20°C for up to one month or -80°C for up to six months, protected from light[1]. Aqueous working solutions should ideally be prepared fresh on the day of use.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Final concentration is too high. | The intrinsic aqueous solubility of this compound is very low. Decrease the final working concentration of this compound in your experiment. |
| High percentage of DMSO in the final solution. | Prepare a more concentrated stock solution of this compound in DMSO so that a smaller volume is needed for dilution into the aqueous buffer, keeping the final DMSO concentration low (ideally ≤ 0.1%). |
| Buffer pH. | The solubility of a related mogroside, Mogroside V, is stable over a wide pH range (pH 3-12)[3]. However, slight adjustments to your buffer's pH, if your experiment allows, may be beneficial. |
| Insufficient solubilizing agents. | For concentrations needed for many experiments, a simple aqueous buffer will not be sufficient. Consider using a co-solvent system or other solubilizing agents as detailed in the protocols below. |
Issue 2: My this compound solution is initially clear but becomes cloudy over time.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Metastable supersaturated solution. | The initial dissolution may have been successful, but the concentration is above the thermodynamic solubility limit. Reduce the final concentration of this compound. |
| Temperature fluctuations. | Ensure your experimental setup is maintained at a constant temperature. A decrease in temperature can reduce solubility. |
| Interaction with buffer components. | Certain salts or proteins in your buffer could be promoting precipitation. If possible, test the solubility in a simpler buffer first. |
| Solution degradation. | While mogrosides are generally stable, long-term storage of aqueous solutions is not recommended. Prepare fresh solutions for each experiment. |
Quantitative Data on this compound Solubility
The intrinsic aqueous solubility of pure this compound is not well-documented in publicly available literature, underscoring its challenging nature. However, solubility can be significantly enhanced through the use of co-solvents and other excipients. The following table summarizes solubility data for this compound in various solvent systems.
| Solvent System | Achievable Concentration | Reference |
| 100% DMSO | 100 mg/mL (124.84 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.12 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.12 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.12 mM) | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-Solvent System
This protocol is adapted from established methods for solubilizing hydrophobic compounds for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile saline solution (0.9% NaCl)
Procedure:
-
Prepare a 25 mg/mL stock solution in DMSO:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve a concentration of 25 mg/mL.
-
Vortex or sonicate until the solid is completely dissolved. This is your primary stock solution.
-
-
Prepare the final working solution (e.g., 1 mL at ≥ 2.5 mg/mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
This will result in a clear solution with a this compound concentration of at least 2.5 mg/mL.
-
Protocol 2: Protocol for Enhancing Aqueous Solubility using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
Materials:
-
This compound powder
-
DMSO, anhydrous
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline:
-
Dissolve 200 mg of SBE-β-CD in every 1 mL of sterile saline.
-
Stir or vortex until the SBE-β-CD is fully dissolved.
-
-
Prepare a 25 mg/mL stock solution in DMSO as described in Protocol 1.
-
Prepare the final working solution (e.g., 1 mL at ≥ 2.5 mg/mL):
-
In a sterile microcentrifuge tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Vortex thoroughly until the solution is clear and homogeneous.
-
Visualizations
Caption: Workflow for preparing a this compound working solution.
Caption: Troubleshooting logic for this compound dissolution.
References
Technical Support Center: Optimizing HPLC Parameters for Mogroside II-A2 Separation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation of Mogroside II-A2. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Recommended HPLC Protocol for this compound Analysis
A detailed methodology for the separation of this compound is provided below. This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent. This compound is soluble in DMSO, methanol, and ethanol.[1] A common solvent choice is a mixture of water and acetonitrile, similar to the initial mobile phase conditions, to ensure good peak shape.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter that could clog the column or system.[2]
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Column: A C18 reversed-phase column is recommended for the separation of mogrosides.[1][3] A common dimension is 4.6 x 250 mm with a 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Elution: A gradient elution is often necessary to achieve good separation of mogrosides.[1][3][4] A typical gradient profile is outlined in the data table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV Detector: Mogrosides have a weak UV chromophore, but detection is possible at low wavelengths, typically around 203-210 nm.[1][3][5]
-
Evaporative Light Scattering Detector (ELSD): This is a more universal detector for non-chromophoric compounds like this compound and can provide better sensitivity.[6][7][8]
-
-
Data Presentation: HPLC Parameters Summary
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength (UV) | 203 nm[1][3] |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 26 | |
| 30 |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Troubleshooting Guide
Q1: Why am I seeing peak fronting or tailing for my this compound peak?
A1:
-
Peak Tailing:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Active sites on the silica backbone of the column can interact with the analyte. Using a highly inert, end-capped C18 column can minimize this. Adding a small amount of an acid modifier like formic acid (0.1%) to the mobile phase can also help.[4]
-
Column Degradation: An old or poorly maintained column can lead to poor peak shape. Try flushing the column or replacing it if necessary.
-
-
Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Overload: Severe overloading can also manifest as peak fronting.
-
Q2: My this compound peak is very broad. What could be the cause?
A2:
-
Low Flow Rate: An excessively low flow rate can increase diffusion and lead to broader peaks. Ensure your flow rate is appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Large Dead Volume: Excessive tubing length or loose fittings between the column and detector can contribute to peak broadening. Check all connections.
-
Column Contamination: Buildup of contaminants on the column can interfere with the separation. Use a guard column and ensure proper sample preparation to prolong column life.
-
Mobile Phase Issues: A change in the mobile phase composition during the run can cause broad peaks. Ensure your solvents are properly mixed and degassed.
Q3: The retention time for this compound is shifting between injections. How can I fix this?
A3:
-
Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements.
-
Column Equilibration: Insufficient column equilibration time between runs, especially with gradient elution, is a common cause of shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Issues: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability. Check the pump for any leaks or pressure fluctuations.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Use a column oven to maintain a constant temperature.
Q4: I am experiencing baseline noise or drift. What are the likely causes?
A4:
-
Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise. Degas the mobile phase thoroughly before use.
-
Contaminated Mobile Phase: Impurities in the solvents or additives can lead to a noisy or drifting baseline. Use high-purity HPLC-grade solvents.
-
Detector Lamp Issues: An aging detector lamp can cause baseline noise. Check the lamp's energy output and replace it if necessary.
-
Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase of the column can "bleed," leading to a rising baseline, especially during a gradient.
Q5: The system pressure is unusually high or fluctuating. What should I do?
A5:
-
High Pressure:
-
Blockage: A blockage in the system is the most common cause of high backpressure. This could be due to a clogged inline filter, guard column, or column frit. Systematically check each component by removing them one by one (starting from the detector and moving backward) to identify the source of the blockage.
-
Precipitated Buffer: If using a buffered mobile phase, ensure the buffer is soluble in the mobile phase mixture.
-
-
Fluctuating Pressure:
-
Pump Issues: Air bubbles in the pump head or leaking pump seals are common causes of pressure fluctuations. Purge the pump to remove any bubbles and check for leaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the best detector to use for this compound analysis?
A1: While a UV detector set to a low wavelength (203-210 nm) can be used, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred.[5] These detectors are not dependent on the presence of a chromophore and can provide better sensitivity for compounds like mogrosides.[6][7][8]
Q2: Can I use an isocratic method for this compound separation?
A2: While an isocratic method might be possible for a simple sample matrix containing only this compound, a gradient elution is generally recommended for analyzing extracts from natural products like Siraitia grosvenorii.[1][3][4] This is because these extracts contain multiple mogrosides and other compounds with a wide range of polarities, and a gradient is necessary to achieve adequate separation of all components in a reasonable time.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: The most reliable way to confirm the peak identity is to run a certified reference standard of this compound under the same HPLC conditions and compare the retention times. For definitive identification, you can collect the fraction corresponding to the peak and analyze it using mass spectrometry (MS).
Q4: My sample contains several different mogrosides. Will this protocol separate them?
A4: This protocol is a good starting point for the separation of various mogrosides. However, optimizing the gradient profile may be necessary to achieve baseline resolution for all components in your specific sample. You may need to adjust the initial and final percentages of acetonitrile and the gradient slope to improve the separation of closely eluting peaks.
Q5: How should I store my this compound standard solutions?
A5: It is recommended to prepare fresh standard solutions daily for the most accurate results. If storage is necessary, keep the solutions refrigerated in amber vials to protect them from light and minimize degradation. For longer-term storage, consult the supplier's recommendations.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 7. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 8. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
Mogroside II-A2 Purification: A Technical Support Center
Welcome to the technical support center for Mogroside II-A2 purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound from natural extracts, such as those from Siraitia grosvenorii (Luo Han Guo).
I. Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
1. Low Yield of this compound After Initial Extraction
-
Question: We are experiencing a very low yield of the total mogroside fraction, including this compound, from our initial solvent extraction of the plant material. What could be the cause?
-
Answer: Low yields from the initial extraction can stem from several factors:
-
Incomplete Cell Lysis: The rigid cell walls of the plant material may not be sufficiently broken down to release the mogrosides. Consider incorporating a mechanical disruption step (e.g., grinding in liquid nitrogen) or an enzymatic digestion step prior to extraction.
-
Suboptimal Solvent Choice: While aqueous and ethanolic solutions are commonly used, the polarity of the solvent system is crucial. For this compound, which is less polar than Mogroside V due to fewer glucose moieties, a slightly less polar solvent system might be more effective. Experiment with different ethanol-water ratios.
-
Insufficient Extraction Time or Temperature: Ensure that the extraction is carried out for a sufficient duration to allow for complete diffusion of the mogrosides into the solvent. While higher temperatures can increase extraction efficiency, be mindful of potential degradation. Mogroside V is known to be stable for up to 8 hours in boiling water, and similar stability can be expected for this compound.[1]
-
Degradation During Extraction: Extreme pH conditions can lead to the degradation of mogrosides. Maintain a neutral or slightly acidic pH during extraction.
-
2. Poor Purity of this compound After Macroporous Resin Chromatography
-
Question: Our this compound fraction after macroporous resin chromatography is still heavily contaminated with other compounds. How can we improve the purity?
-
Answer: Macroporous resin chromatography is a critical step for initial purification and enrichment. Poor purity at this stage is often due to:
-
Inappropriate Resin Selection: The choice of macroporous resin is critical and depends on the polarity of the target molecule. For the moderately polar this compound, a resin with weak polarity may offer better selectivity.
-
Suboptimal Loading and Elution Conditions:
-
Loading: Ensure the sample is loaded at a flow rate that allows for sufficient interaction between the mogrosides and the resin.
-
Washing: An inadequate washing step after sample loading can leave behind highly polar impurities like sugars and salts. A thorough wash with deionized water is essential.
-
Elution: A stepwise gradient elution with increasing concentrations of ethanol in water is typically used. For this compound, a shallower gradient might be necessary to achieve better separation from other mogrosides with similar polarities.
-
-
Co-elution with Other Mogrosides: this compound has a similar core structure to other mogrosides, leading to potential co-elution. Fine-tuning the ethanol gradient is key to resolving these closely related compounds.
-
3. Difficulty in Separating this compound from Other Mogrosides using Preparative HPLC
-
Question: We are struggling to resolve this compound from other mogrosides, particularly Mogroside V, using preparative HPLC. What strategies can we employ?
-
Answer: The structural similarity among mogrosides presents a significant challenge in chromatographic separation. To improve resolution in preparative HPLC:
-
Optimize the Mobile Phase:
-
Solvent System: Acetonitrile-water and methanol-water are common mobile phases. Acetonitrile often provides better selectivity for resolving closely related isomers. The addition of a small amount of acid, such as formic acid, can improve peak shape.
-
Gradient Elution: A slow, shallow gradient is crucial for separating structurally similar compounds. Focus on optimizing the gradient slope in the region where the mogrosides elute.
-
-
Column Selection:
-
Stationary Phase: A C18 column is the standard choice. However, for challenging separations, consider a column with a different stationary phase, such as a phenyl-hexyl or a cyano phase, which can offer alternative selectivity.
-
Particle Size and Column Dimensions: Using a column with smaller particle size can improve resolution, but will also increase backpressure. A longer column will also provide better separation.
-
-
Sample Overload: Injecting too much sample can lead to peak broadening and loss of resolution. Determine the optimal sample load for your column through a loading study.
-
Flow Rate: A lower flow rate generally leads to better resolution, but also longer run times. Find a balance that provides adequate separation within a reasonable timeframe.
-
4. This compound Degradation During Purification
-
Question: We suspect that our this compound is degrading during the purification process. How can we prevent this?
-
Answer: Mogrosides are generally stable, but degradation can occur under certain conditions:
-
pH Extremes: Avoid strongly acidic or basic conditions, especially at elevated temperatures. Mogroside V is stable between pH 3 and 12 at 2-8°C.[1] It is reasonable to assume a similar stability profile for this compound.
-
High Temperatures: While stable in boiling water for extended periods, prolonged exposure to very high temperatures during steps like solvent evaporation should be minimized.[1] Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.
-
Enzymatic Degradation: Crude plant extracts may contain enzymes that can hydrolyze the glycosidic bonds of mogrosides. A heating step during the initial extraction can help to denature these enzymes.
-
II. Frequently Asked Questions (FAQs)
1. What are the most common impurities found in this compound preparations?
The most common impurities are other structurally similar mogrosides (e.g., Mogroside III, Mogroside IV, and the abundant Mogroside V), flavonoids, and melanoidins, which are all naturally present in Luo Han Guo fruit extracts.[2][3]
2. What is a typical yield and purity for this compound after purification?
Obtaining specific yield and purity data for this compound is challenging due to limited published information. However, based on data for general mogroside purification, a final purity of over 92% can be achieved after chromatographic purification. A study on Mogroside V purification reported an increase in purity from 35.67% to 76.34% after using a specialized silica gel, and up to 99.60% after subsequent preparative HPLC.[4] Similar results can be targeted for this compound.
3. What are the key differences in purifying this compound compared to Mogroside V?
This compound has fewer glucose units than Mogroside V, making it less polar. This difference in polarity is the key to their separation. In reversed-phase chromatography, this compound will have a longer retention time than Mogroside V. This means that elution conditions, particularly the solvent gradient, must be carefully optimized to achieve baseline separation.
4. What analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (typically at a low wavelength like 203 nm, as mogrosides lack a strong chromophore) is the most common method for purity assessment.[4][5] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for rapid screening and separation of different mogrosides. For definitive identification and structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
III. Data Presentation
Table 1: Comparison of Macroporous Resins for Mogroside V Purification (Reference for this compound)
| Resin Type | Adsorption Capacity (mg/g) | Desorption Ratio (%) |
| HZ 806 | 25.4 | 92.3 |
| AB-8 | 21.7 | 85.1 |
| D101 | 19.8 | 88.6 |
| NKA-9 | 15.3 | 79.4 |
| HPD-100 | 23.1 | 89.2 |
| X-5 | 20.5 | 86.7 |
Data adapted from a study on Mogroside V purification. The optimal resin for this compound may vary but this provides a starting point for resin screening.
Table 2: Example Preparative HPLC Parameters for Mogroside Purification
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-40% B over 30 min |
| Flow Rate | 10 mL/min |
| Detection | UV at 203 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
These are starting parameters and should be optimized for your specific instrument and sample.
IV. Experimental Protocols
1. Protocol for Macroporous Resin Chromatography
This protocol provides a general procedure for the enrichment of this compound from a crude extract.
-
Materials:
-
Crude Mogroside extract dissolved in deionized water.
-
Macroporous resin (e.g., D101 or a similar non-polar to weakly polar resin).
-
Chromatography column.
-
Deionized water.
-
Ethanol (various concentrations: 10%, 20%, 30%, 40% v/v in water).
-
-
Procedure:
-
Resin Pre-treatment: Swell the resin in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains.
-
Column Packing: Pack the pre-treated resin into the chromatography column.
-
Equilibration: Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.
-
Sample Loading: Load the crude extract solution onto the column at a flow rate of 1-2 BV/h.
-
Washing: Wash the column with 3-5 BV of deionized water to remove unbound impurities.
-
Elution: Elute the bound mogrosides with a stepwise gradient of increasing ethanol concentration. For example:
-
2 BV of 10% ethanol
-
3 BV of 20% ethanol (to elute more polar compounds)
-
3 BV of 30% ethanol (this compound is expected to start eluting here)
-
3 BV of 40% ethanol
-
-
Fraction Collection: Collect fractions and analyze each fraction for the presence of this compound using an appropriate analytical method (e.g., HPLC).
-
Pooling and Concentration: Pool the fractions containing the highest concentration of pure this compound and concentrate the solution using a rotary evaporator.
-
2. Protocol for Preparative HPLC Purification
This protocol outlines a method for the final purification of this compound.
-
Materials:
-
Enriched this compound fraction from macroporous resin chromatography.
-
HPLC-grade acetonitrile and water.
-
Formic acid (optional).
-
Preparative HPLC system with a C18 column.
-
-
Procedure:
-
Sample Preparation: Dissolve the enriched this compound fraction in the initial mobile phase composition. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 20% acetonitrile in water) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run a shallow gradient of acetonitrile in water. For example, increase the acetonitrile concentration from 20% to 40% over 30-40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Pooling and Solvent Removal: Pool the pure fractions and remove the solvent using a rotary evaporator followed by lyophilization to obtain pure this compound powder.
-
V. Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in preparative HPLC.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 3. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Mogroside II-A2 storage conditions for long-term stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Mogroside II-A2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 2-8°C (35.6-46.4°F), protected from light. Following these conditions, the product is expected to be stable for up to 24 months.[1] To prevent contamination and degradation, ensure the vial is tightly sealed.
Q2: How should I store this compound solutions for long-term use?
The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in dimethyl sulfoxide (DMSO), the following storage conditions are recommended:
-
Store at -20°C (-4°F) for up to 1 month, protected from light.[2][3]
-
For longer-term storage, aliquoting and storing at -80°C (-112°F) is recommended for up to 6 months, protected from light.[2][3]
To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to prepare single-use aliquots.
Q3: What are the primary factors that can affect the stability of this compound?
The main factors that can compromise the stability of this compound are:
-
pH: Mogrosides, as glycosides, are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This process involves the cleavage of the glycosidic bonds, leading to the formation of the aglycone (mogrol) and the release of sugar moieties.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While some related mogrosides like Mogroside V exhibit high heat stability, it is generally advisable to store this compound at recommended low temperatures to ensure long-term stability.[4]
-
Light: Exposure to light, particularly UV light, can potentially induce photodegradation. Therefore, it is crucial to store both solid and solution forms of this compound protected from light.[2][3]
-
Moisture: For the solid compound, absorption of moisture can lead to hydrolysis and physical changes. It is important to store it in a tightly sealed container in a dry environment.
Q4: Are there any known degradation pathways for this compound?
The primary degradation pathway for mogrosides, including this compound, is hydrolysis of the glycosidic bonds. This can occur under acidic or enzymatic conditions, leading to the removal of sugar units and the formation of various deglycosylated derivatives and ultimately the aglycone, mogrol.
Q5: What are the signs of this compound degradation?
Degradation of this compound may not always be visually apparent. However, you might observe:
-
Discoloration of the solid powder or solution.
-
Precipitation in a solution that was previously clear.
-
A significant decrease in the expected biological activity in your experiments.
-
The appearance of additional peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
If you suspect degradation, it is recommended to use a fresh, properly stored sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low or no biological activity | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). Use a fresh vial of the compound. Prepare fresh solutions from solid stock. |
| Inaccurate concentration of the solution. | Recalibrate balances and pipettes. Prepare a fresh stock solution, ensuring complete dissolution. | |
| Precipitate forms in the stock solution upon storage at low temperatures | The solubility of the compound has been exceeded at the storage temperature. | Before use, allow the vial to equilibrate to room temperature. Gently vortex or sonicate to redissolve the compound completely. Consider preparing a more dilute stock solution if the issue persists. |
| Inconsistent experimental results between different batches of the compound | Variation in the purity or stability of different lots. | Always note the lot number of the compound used. If possible, perform a quick purity check using HPLC upon receiving a new batch. |
| Contamination of the stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize the solution if appropriate for your application. | |
| Appearance of unknown peaks in HPLC analysis | Degradation of the compound. | Review storage and handling procedures. Perform a forced degradation study to identify potential degradation products. |
| Contamination of the solvent or HPLC system. | Use high-purity solvents. Flush the HPLC system thoroughly. Run a blank injection to check for system peaks. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 2-8°C | Up to 24 months[1] | Protect from light, keep tightly sealed |
| Solution (in DMSO) | -20°C | Up to 1 month[2][3] | Protect from light, aliquot to avoid freeze-thaw cycles |
| Solution (in DMSO) | -80°C | Up to 6 months[2][3] | Protect from light, aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the solution. If necessary, sonicate the vial in a water bath for a few minutes until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and lot number.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Stability Assessment of this compound using HPLC
Objective: To evaluate the stability of a this compound solution under specific conditions over time.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubator or water bath set to the desired temperature
Procedure:
-
Initial Analysis (Time 0):
-
Dilute the this compound stock solution to a suitable concentration for HPLC analysis with the mobile phase.
-
Inject the diluted sample into the HPLC system.
-
Record the chromatogram and note the retention time and peak area of the this compound peak.
-
-
Stability Study:
-
Store the remaining stock solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stock solution.
-
Prepare and analyze the sample by HPLC as described in step 1.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial peak area at Time 0.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Hydrolytic Degradation Pathway of this compound.
Caption: Workflow for this compound Stability Testing.
References
- 1. Mogroside - Wikipedia [en.wikipedia.org]
- 2. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
Troubleshooting low signal intensity in Mogroside II-A2 mass spectrometry
Technical Support Center: Mogroside Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Mogroside II-A2 and other related mogrosides in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties for mass spectrometry?
This compound is a cucurbitane triterpenoid glycoside, a natural non-sugar sweetener found in monk fruit (Siraitia grosvenorii).[1] For mass spectrometry, its key properties are:
-
Molecular Formula: C₄₂H₇₂O₁₄[2]
-
Monoisotopic Mass: 799.4844 Da
-
Common Ionization: It is most effectively analyzed using Electrospray Ionization (ESI).[2]
Q2: Which ionization mode, positive or negative, is better for this compound?
Negative ion mode ESI is consistently reported to provide higher sensitivity for the quantitative analysis of mogrosides.[3][4][5] The most commonly observed and measured ion is the deprotonated molecule, [M-H]⁻.[2][4]
Q3: What is the expected m/z value for this compound in negative ESI mode?
In negative ESI mode, you should primarily look for the [M-H]⁻ ion. For this compound (C₄₂H₇₂O₁₄), the expected m/z value is approximately 799.48.[2]
Q4: Can other ions be formed from this compound in the ion source?
Yes. Besides the primary [M-H]⁻ ion, you may also observe:
-
Adducts: In negative mode, formate adducts like [M+HCOO]⁻ can form if formic acid is present in the mobile phase.[6] In positive mode, sodium [M+Na]⁺ and potassium [M+K]⁺ adducts are common.[7]
-
In-source Fragments: Glycosides can be susceptible to in-source fragmentation, where one or more sugar moieties are lost before mass analysis. This can result in a weaker signal for the intended precursor ion.[8][9]
Troubleshooting Guide: Low Signal Intensity
Low signal intensity is a common challenge in the mass spectrometry of natural products.[10][11] This section provides a step-by-step guide to diagnose and resolve this issue for this compound analysis.
Caption: A logical workflow for troubleshooting low signal intensity.
Category 1: Sample Preparation and Matrix Effects
Q: My this compound standard signal is strong, but my extracted sample signal is weak. What's wrong?
A: This strongly suggests an issue with either your sample preparation or matrix effects.[4]
-
Inefficient Extraction: Your extraction protocol may not be effectively recovering the mogrosides from the sample matrix. Ensure you are using an appropriate solvent, such as a methanol/water mixture (e.g., 80:20 v/v), and a validated technique like ultrasound-assisted extraction.[4]
-
Ion Suppression: Co-eluting compounds from your sample matrix can suppress the ionization of this compound in the ESI source.[10] To fix this, improve your sample cleanup (e.g., using Solid-Phase Extraction) or enhance your chromatographic separation to move the interfering peaks away from your analyte.
Category 2: LC Method Optimization
Q: I'm seeing a very broad or tailing peak for this compound, and the intensity is low. How can I improve this?
A: Poor peak shape dilutes the analyte as it enters the mass spectrometer, leading to lower signal intensity.[10]
-
Mobile Phase Composition: For glycosides, the mobile phase is critical. An acetonitrile/water gradient is often effective.[4] The addition of a small amount of an acid, like 0.1% formic acid, can improve peak shape and ionization, though it is essential to optimize this for your specific analyte and system.[4][12]
-
Gradient Elution: Isocratic elution can lead to poor peak shapes for some mogrosides. A gradient elution program is highly recommended to ensure sharp, symmetrical peaks.[4]
-
Column Choice: A well-maintained C18 column is a standard choice for mogroside separation.[3][5] If you suspect column contamination, wash it thoroughly or replace it.
Category 3: MS Source and Instrument Parameters
Q: My signal intensity is low for all samples, including standards. What instrument parameters should I check?
A: If even your standards show a weak signal, the issue likely lies with the mass spectrometer's settings or condition.[13][14]
-
Tuning and Calibration: Ensure your mass spectrometer has been recently tuned and calibrated according to the manufacturer's guidelines. Incorrect calibration can lead to poor performance.[10]
-
Ion Source Cleanliness: The ESI source is prone to contamination from samples and mobile phases. A dirty ion source is a very common cause of poor signal strength.[14] Perform a routine cleaning of the source components.
-
ESI Parameter Optimization: Default "tune page" settings are rarely optimal. You must optimize key source parameters by infusing a standard solution of this compound and adjusting each parameter to maximize the signal.[15][16]
| Parameter | Typical Starting Range (Negative ESI) | Purpose |
| Capillary/Spray Voltage | 2.5 - 4.0 kV | Optimizes the electrospray process and ionization efficiency.[16][17] |
| Drying Gas Temp. | 270 - 350 °C | Aids in the desolvation of droplets to release gas-phase ions.[5][18] |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation and prevents solvent clusters.[16][18] |
| Nebulizer Pressure | 30 - 50 psi | Controls the formation of fine droplets at the ESI needle.[17][18] |
| Fragmentor/Skimmer Voltage | 100 - 300 V | Affects ion transmission and can induce in-source fragmentation if set too high.[19] |
Category 4: Compound-Specific Issues
Q: I don't see a strong peak at m/z 799.5, but I see other significant ions. What could they be?
A: Your signal may be distributed among multiple ion species, such as adducts or fragments, reducing the intensity of your target [M-H]⁻ ion.
-
Adduct Formation: Mogrosides can form adducts with salts or mobile phase additives. In negative mode, look for formate ([M+45]⁻) or acetate ([M+59]⁻) adducts. In positive mode, sodium ([M+23]⁺) and potassium ([M+39]⁺) are very common.[7] If adducts are dominant, it indicates the presence of contaminants. Use high-purity solvents and plasticware to minimize sodium and potassium.[7]
-
In-Source Fragmentation: Triterpenoid glycosides can be fragile and may fragment within the ion source, especially at higher fragmentor/skimmer voltages.[8][19] This process involves the loss of sugar units. For this compound, which has two glucose units, you might see ions corresponding to the loss of one glucose (m/z 637) or both (m/z 475). To mitigate this, carefully reduce the fragmentor voltage until the [M-H]⁻ ion is maximized.[19]
Caption: Ionization pathways leading to the desired ion or signal loss.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
This protocol is a general guideline for the extraction of mogrosides from dried monk fruit powder.
-
Weighing: Accurately weigh approximately 0.5 g of dried, powdered plant material into a centrifuge tube.[20]
-
Extraction: Add 25 mL of 80% methanol in water (v/v).[4][20]
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.[20][21]
-
Centrifugation: Centrifuge the sample at 5000 x g for 15-20 minutes to pellet the solid material.[21]
-
Collection & Filtration: Carefully collect the supernatant. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[22]
-
Dilution: If the initial concentration is too high, dilute the sample with the initial mobile phase composition.
Caption: Workflow for Mogroside sample preparation from plant material.
Protocol 2: General Purpose LC-MS/MS Method
This method provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and application.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[20]
-
Flow Rate: 0.25 mL/min.[4]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 2-5 µL.
-
Gradient Program:
-
0.0 min: 15% B
-
10.0 min: 40% B
-
11.0 min: 95% B
-
13.0 min: 95% B
-
13.1 min: 15% B
-
15.0 min: 15% B (Re-equilibration)
-
-
MS System: Triple Quadrupole or High-Resolution MS with ESI source.
-
Monitoring Mode: Selected Reaction Monitoring (SRM) for quantification or full scan for qualitative analysis.
-
This compound Transition (example): Q1 (m/z 799.5) -> Q3 (monitor fragments, e.g., deglycosylated product). Collision energy must be optimized.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iosrphr.org [iosrphr.org]
- 3. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. pjps.pk [pjps.pk]
- 6. Alternative Identification of Glycosides Using MS/MS Matching with an In Silico-Modified Aglycone Mass Spectra Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. In-source fragmentation and accurate mass analysis of multiclass flavonoid conjugates by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Plant Metabolic Engineering by Multigene Stacking: Synthesis of Diverse Mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
Technical Support Center: Refinement of Protocols for Isolating Minor Mogrosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the isolation of minor mogrosides.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial extraction methods for mogrosides?
A1: The most common initial extraction methods are hot water extraction and ethanol extraction. Hot water extraction is often preferred due to its simplicity, low cost, and the high yield of mogrosides it can produce.[1] An optimized hot water extraction process involves a material-to-liquid ratio of 1:15 (g/mL), soaking for 30 minutes, followed by three extraction cycles of 60 minutes each, which can yield up to 5.6% mogrosides.[1] Ethanol extraction is also widely used, with optimal conditions being 50% ethanol, a material-to-liquid ratio of 1:20 (g/mL), and an extraction temperature of 60°C for 100 minutes, repeated three times, yielding up to 5.9% mogrosides.[1]
Q2: How can I improve the purity of my mogroside extract?
A2: Improving the purity of mogroside extracts typically involves chromatographic techniques. Macroporous adsorption resins are widely used for initial purification.[2][3] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is a common method.[4][5] A multi-column system with different adsorbent resins can also be effective in separating mogrosides from impurities.[6][7][8] Additionally, techniques like ultrafiltration and nanofiltration can be employed to remove larger impurities before chromatographic steps.[2] A novel approach using boronic acid-functionalized silica gel has shown success in increasing the purity of Mogroside V from 35.67% to 76.34%.[4]
Q3: What are the key challenges in isolating minor mogrosides?
A3: The primary challenges in isolating minor mogrosides include their low abundance compared to major mogrosides like Mogroside V, and their structural similarity, which makes separation difficult. This often leads to co-elution during chromatography. The presence of impurities with undesirable tastes and colors is another significant issue that can affect the final product's quality.[6] Furthermore, scaling up purification methods from the laboratory to an industrial scale can be challenging.[9]
Q4: Which analytical techniques are best for quantifying mogrosides?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of mogrosides.[10][11][12] HPLC can be coupled with various detectors, including Ultraviolet (UV)[12] and Evaporative Light Scattering Detector (ELSD).[10] For more sensitive and selective analysis, especially in complex biological matrices like plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Mogrosides | Inefficient initial extraction. | Optimize extraction parameters such as solvent type (water vs. ethanol), temperature, time, and material-to-liquid ratio. Consider using advanced techniques like flash extraction, which has been shown to yield up to 8.6% total mogrosides.[14] |
| Poor adsorption to the purification resin. | Select a macroporous resin with optimal adsorption and desorption characteristics for mogrosides.[3][15] Ensure the pH and temperature of the loading solution are within the optimal range for binding. | |
| Co-elution of Minor Mogrosides | Similar polarity and structure of different mogroside species. | Employ high-resolution chromatographic techniques such as preparative HPLC with a suitable stationary phase (e.g., C18).[4] Optimize the gradient elution profile to enhance separation. Consider multi-column chromatographic systems for better resolution.[6][7] |
| Presence of Undesirable Color and Taste in Final Product | Co-extraction of pigments and other impurities from the monk fruit. | Incorporate a decolorization step in your purification protocol, for example, by using activated carbon or specific adsorbent resins.[7] Further purification by recrystallization can also help remove taste-affecting impurities. |
| Inconsistent Purity Between Batches | Variability in the raw plant material. | Standardize the source and pre-treatment of the monk fruit. |
| Inconsistent purification process. | Strictly control all parameters of the purification protocol, including column packing, flow rates, and elution volumes. Implement in-process quality control checks using analytical HPLC. |
Data Presentation
Table 1: Comparison of Mogroside Extraction Methods
| Extraction Method | Solvent | Material-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield of Mogrosides (%) | Reference |
| Hot Water Extraction | Water | 1:15 | - | 3 x 60 min | 5.6 | [1] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 3 x 100 min | 5.9 | [1] |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 | [1] |
| Flash Extraction (Optimized) | Water | 1:18 | 40 | 7 min | 8.77 | [14] |
Table 2: Purity Enhancement of Mogroside V Using Different Purification Techniques
| Purification Technique | Initial Purity (%) | Final Purity (%) | Reference |
| Boronic Acid-Functionalized Silica Gel | 35.67 | 76.34 | [4] |
| Boronic Acid-Functionalized Silica Gel + Semi-preparative HPLC | 35.67 | 99.60 | [4] |
| Macroporous Resin (HZ 806) | 0.5 | 10.7 | [3][15] |
| Normal Phase Silica Gel + Reversed Phase C18 Chromatography | <60 | 98.6 | [9] |
| Membrane Filtration (Ultrafiltration + Nanofiltration) | 0.3-0.5 | >50 | [2] |
Experimental Protocols
Protocol 1: Extraction of Mogrosides using Flash Extraction
-
Material Preparation: Grind dried monk fruit into a coarse powder.
-
Extraction:
-
Filtration: Filter the resulting extract to remove solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude mogroside extract.
Protocol 2: Purification of Mogroside V using Macroporous Resin Chromatography
-
Resin Selection and Preparation:
-
Loading:
-
Dissolve the crude mogroside extract in deionized water.
-
Load the solution onto the prepared column at a controlled flow rate (e.g., 1.0 BV/h).[16]
-
-
Washing:
-
Wash the column with deionized water (e.g., 2 bed volumes) to remove unbound impurities.[16]
-
-
Elution:
-
Elute the adsorbed mogrosides with an appropriate concentration of aqueous ethanol solution (e.g., 40% ethanol).[16]
-
Collect the eluate in fractions.
-
-
Analysis and Pooling:
-
Analyze the fractions for Mogroside V content using analytical HPLC.
-
Pool the fractions containing high-purity Mogroside V.
-
-
Drying: Remove the solvent from the pooled fractions under vacuum to obtain the purified mogroside powder.
Visualizations
Caption: General workflow for the isolation and purification of minor mogrosides.
Caption: A logical troubleshooting workflow for common issues in mogroside isolation.
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]
- 3. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. data.epo.org [data.epo.org]
- 6. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 7. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]
- 8. US9101162B2 - High-purity mogrosides and process for their purification - Google Patents [patents.google.com]
- 9. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 10. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 11. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 12. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pjps.pk [pjps.pk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Resolution of Mogroside Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in separating and resolving mogroside isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing poor resolution between Mogroside V and its isomers (e.g., Iso-mogroside V, 11-oxo-mogroside V)?
A1: Poor resolution is a common issue stemming from several factors. Mogrosides with the same number of sugar units can be difficult to separate.[1] Consider the following troubleshooting steps:
-
Mobile Phase Composition: The choice and ratio of solvents are critical. For High-Performance Thin-Layer Chromatography (HPTLC), a mobile phase of n-butanol-ethanol-water (8:2:3, v/v/v) may be insufficient.[1] Modifying the mobile phase to n-butanol-water-ethanol-acetic acid (7:1:1:0.2, v/v/v/v) can improve separation, though some isomers like Mogroside V and 11-oxo-mogroside V may still be challenging to resolve completely.[2] For HPLC, a common mobile phase is a gradient or isocratic mixture of acetonitrile and water.[3][4] Fine-tuning the gradient or the acetonitrile/water ratio is essential.
-
Column Selection: A standard C18 column is often used for reversed-phase (RP-HPLC) separation.[3][4] However, for closely related isomers, alternative column chemistries may provide better selectivity. A Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as an Acclaim Trinity P1, can offer a different separation mechanism and improve the resolution of multiple terpene glycosides.[5]
-
Column Temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase. Operating the column at a controlled temperature (e.g., 20-32°C) is highly recommended to ensure consistent retention times and can help maximize resolution.[3][5]
Q2: My peak shapes are poor (e.g., tailing or fronting). What can I do?
A2: Poor peak shape can compromise resolution and quantification. Potential causes include:
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of mogrosides and their interaction with the stationary phase. Using a buffer, such as ammonium formate at pH 3.0, can help maintain a consistent pH and improve peak shape.[5]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.
-
Column Contamination or Degradation: Residual sample components or degradation of the stationary phase can cause peak tailing. Ensure proper sample preparation, including filtration through a 0.2 µm filter, and regularly flush the column.[5]
Q3: Retention times for my mogroside peaks are inconsistent between runs. How can I improve reproducibility?
A3: Drifting retention times can make peak identification and quantification unreliable. To improve consistency:
-
Mobile Phase Preparation: Prepare the mobile phase consistently for every run. Changes in ionic strength, pH, or the organic solvent ratio can lead to shifts in retention times.[5] It is recommended to filter the mobile phase buffer to remove any insoluble particles.[5]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using buffered mobile phases or after the column has been stored in a different solvent.[5]
-
Temperature Control: Use a temperature-controlled column compartment. Fluctuations in ambient temperature can cause significant shifts in retention times.[5] A stable temperature between 20–30°C is often effective for mogroside analysis.[5]
Q4: I am having trouble detecting mogrosides at low concentrations. How can I enhance sensitivity?
A4: Mogrosides lack a strong, specific chromophore, which makes UV detection challenging, especially at low concentrations.[5]
-
Optimize UV Wavelength: The most commonly used wavelength for UV detection of mogrosides is around 203-210 nm.[3][5]
-
Alternative Detection Methods: Consider using a more sensitive and universal detector.
-
Charged Aerosol Detection (CAD): This technique offers improved sensitivity for compounds like mogrosides that lack a UV chromophore. The use of a volatile mobile phase (e.g., acetonitrile/ammonium formate) makes it compatible with CAD.[5]
-
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detection method suitable for mogrosides. It is not dependent on the optical properties of the analyte.[6]
-
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Mogroside V Analysis
This protocol is based on established methods for the determination of Mogroside V using a C18 column.[3][4]
1. Principle: Separation is achieved based on the differential partitioning of mogroside isomers between a nonpolar stationary phase (C18) and a polar mobile phase.
2. Materials and Equipment:
-
HPLC system with UV detector
-
Alltima C18 column (4.6 mm × 250 mm, 5 µm) or equivalent[3][4]
-
Analytical balance
-
Volumetric flasks, pipettes
-
Syringe filters (0.2 µm)
3. Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Mogroside V standard
4. Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 23:77 (v/v).[3] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of Mogroside V standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of calibration standards by diluting the stock solution. A typical linear range is 0.17-4.2 µg.[3]
-
Sample Preparation: Dissolve the sample extract in the mobile phase. Filter the solution through a 0.2 µm syringe filter before injection.[5]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples to determine the concentration of Mogroside V.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Mogroside Separation
This protocol utilizes a trimode column for separating multiple terpene glycosides, including mogrosides.[5]
1. Principle: HILIC separates polar compounds on a polar stationary phase using a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.
2. Materials and Equipment:
-
HPLC or UHPLC system with UV or Charged Aerosol Detector (CAD)
-
Acclaim Trinity P1 column (3 µm, 3.0 x 100 mm) or equivalent
-
Analytical balance, pH meter
-
Volumetric flasks, pipettes
-
Syringe filters (0.2 µm, PES membrane)
3. Reagents:
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Ammonium formate
-
Formic acid
4. Procedure:
-
Mobile Phase Preparation:
-
Aqueous Buffer (10 mM Ammonium Formate, pH 3.0): Dissolve 0.63 g of ammonium formate in 1 L of DI water. Adjust the pH to 3.00 ± 0.05 by adding approximately 1700 µL of formic acid. Filter the buffer through a 0.2 µm nylon filter.[5]
-
Working Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the aqueous buffer in a ratio of 81:19 (v/v).[5]
-
-
Standard/Sample Preparation: Dissolve standards or samples in an appropriate solvent. For samples in an aqueous matrix, dilute by a factor of 20 in acetonitrile. Filter any samples with precipitates through a 0.2 µm syringe filter.[5]
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column thoroughly with the mobile phase. Inject standards and samples for analysis. Note that sucrose, a potential interferent, elutes early under these conditions.[5]
Data Presentation
Table 1: Comparison of HPLC Methods for Mogroside V Analysis
| Parameter | Method 1: RP-HPLC | Method 2: HILIC | Method 3: Mixed-Mode |
| Column | Alltima C18 (4.6 x 250 mm, 5 µm)[3] | Acclaim Trinity P1 (3.0 x 100 mm, 3 µm)[5] | Primesep AP (4.6 x 150 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile:Water (23:77)[3] | Acetonitrile:10mM Ammonium Formate, pH 3.0 (81:19)[5] | Acetonitrile:Water with 0.5% Acetic Acid (80:20)[6] |
| Flow Rate | 1.0 mL/min[3] | 0.5 mL/min[5] | 1.0 mL/min[6] |
| Temperature | 32°C[3] | 20°C[5] | 50°C (Detector)[6] |
| Detection | UV (203 nm)[3] | UV (210 nm) or CAD[5] | ELSD[6] |
| Retention Time Precision (RSD) | Not Specified | < 0.2%[5] | Not Specified |
| Peak Area Precision (RSD) | Not Specified | < 2.0%[5] | Not Specified |
| Average Recovery | 99.05%[3] | 89-105% (CAD), 88-103% (UV)[5] | Not Specified |
Visualizations
Caption: General workflow for the analysis of mogroside isomers.
Caption: Troubleshooting decision tree for poor chromatographic resolution.
References
- 1. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 2. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of Mogrosides in Siraitia grosvenorii Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of mogrosides, the primary sweetening and bioactive compounds isolated from the fruit of Siraitia grosvenorii (monk fruit). The objective is to offer a detailed comparison of different extraction methodologies and analytical techniques, supported by experimental data, to aid researchers and professionals in the selection of optimal methods for their specific applications.
Comparison of Extraction Methods for Mogrosides
The efficiency of mogroside extraction from Siraitia grosvenorii is highly dependent on the methodology employed. A variety of techniques have been explored, each with distinct advantages in terms of yield, purity, and environmental impact. This section compares several common and advanced extraction methods based on reported experimental data.
Table 1: Comparative Analysis of Mogroside Extraction Methods
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Mogroside Yield (%) | Mogroside Purity (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | Not Specified | [1] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 100 min (3 times) | 5.9 | Not Specified | [1] |
| Ultrasonic-Assisted Extraction | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | Not Specified | [1] |
| Ultrasonic-Assisted Extraction | Water | 1:30 | 50 | 40 min | 3.97 | 91.84 | [2] |
| Microwave-Assisted Extraction | Water | 1:8 | Not Specified | 15 min | 0.73 | Not Specified | [2] |
| Microwave-Assisted Extraction | 40% Ethanol | 1:30 | Not Specified | 6 min | 0.8 | Not Specified | [2] |
| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 | >92 | [1] |
| Flash Extraction | Water | 1:20 | Ambient | 4 min | 10.06 | Not Specified | [2] |
Summary of Findings:
-
Flash extraction demonstrates the highest reported mogroside yield (up to 10.06%) and purity (above 92%), with a significantly shorter extraction time compared to other methods.[1][2]
-
Ethanol extraction offers a slightly higher yield (5.9%) than hot water extraction (5.6%).[1]
-
Ultrasonic and microwave-assisted extractions can reduce extraction time but may result in lower yields compared to flash and conventional solvent extraction methods.[1][2]
-
Hot water extraction remains a simple, cost-effective, and stable method suitable for industrial production, yielding a product quality often considered superior to ethanol or other solvent extractions.[1]
Analytical Techniques for Mogroside Quantification
Accurate quantification of individual mogrosides is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the most prevalent analytical techniques.
Table 2: Comparative Analysis of HPLC and UPLC Methods for Mogroside Analysis
| Parameter | HPLC Method 1 | HPLC Method 2 | UPLC-ESI-MS/MS Method |
| Column | Primesep AP (4.6 x 150 mm, 5 µm) | C18 (4.6 x 250 mm, 5 µm) | Not Specified |
| Mobile Phase | Acetonitrile, Water, Acetic Acid (as buffer) | Acetonitrile and Water (22:78, v/v) | Acetonitrile/water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.25 mL/min |
| Detection | Evaporative Light Scattering Detector (ELSD) | UV at 203 nm | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) |
| Key Analytes | Mogroside V | Mogroside V | Eight major mogrosides (Mogroside III, IVa, IV, V, VI, iso-mogroside V, 11-oxomogroside-V, and Siamenoside I) |
| Run Time | Not Specified | ~28 min for Mogroside V | 10 min for eight mogrosides |
| Reference | [3] | [4] | [5] |
Summary of Findings:
-
UPLC-ESI-MS/MS offers superior performance in terms of speed and selectivity, enabling the simultaneous quantification of multiple mogrosides in a significantly shorter run time (10 minutes for eight mogrosides).[5]
-
HPLC with UV detection at 203 nm is a common and reliable method for quantifying Mogroside V.[4]
-
HPLC with ELSD is another viable option, particularly for compounds like mogrosides that lack a strong chromophore for UV detection.[3]
-
The choice of column and mobile phase is critical for achieving optimal separation of the various mogroside analogues.
Experimental Protocols
General Extraction Protocol (Hot Water)
-
Sample Preparation: Dried and powdered Siraitia grosvenorii fruit is used as the starting material.
-
Extraction: The powdered fruit is mixed with water at a solid-to-liquid ratio of 1:15 (g/mL).[1]
-
The mixture is soaked for 30 minutes.[1]
-
The mixture is then boiled for 60 minutes. This extraction process is repeated three times.[1]
-
Filtration and Concentration: The resulting extract is filtered, and the filtrate is concentrated to obtain the crude mogroside extract.
General HPLC Analysis Protocol
-
Standard and Sample Preparation: Standard solutions of mogrosides are prepared in a suitable solvent (e.g., methanol). The crude extract is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase.[4] The composition can be isocratic or a gradient.
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[3][4]
-
Detection: UV detection at a low wavelength (e.g., 203 nm) is used due to the weak UV absorbance of mogrosides.[4] Alternatively, an ELSD can be utilized.[3]
-
-
Quantification: The concentration of mogrosides in the sample is determined by comparing the peak areas with those of the standard solutions.
Signaling Pathways and Experimental Workflows
Mogrosides, particularly Mogroside V, have been shown to exert various biological activities, including anti-inflammatory effects. These effects are mediated through the modulation of specific signaling pathways.
Caption: Experimental workflow for mogroside extraction, analysis, and bioactivity assessment.
Mogroside V has been demonstrated to alleviate neuroinflammation by inhibiting the TLR4-MyD88 signaling pathway and activating the AKT/AMPK-Nrf2 pathway.[6]
Caption: Anti-inflammatory signaling pathways modulated by Mogroside V.
Furthermore, Mogroside IIIE has been shown to protect against high glucose-induced inflammation and apoptosis in podocytes through the activation of the AMPK/SIRT1 signaling pathway.[7]
Caption: Protective mechanism of Mogroside IIIE in high glucose-induced podocyte injury.
Conclusion
The selection of an appropriate extraction and analytical method for mogrosides from Siraitia grosvenorii is critical for achieving desired yield, purity, and accuracy in quantification. Flash extraction appears to be a highly efficient method for obtaining high-purity mogrosides. For comprehensive analysis of mogroside profiles, UPLC-ESI-MS/MS is the recommended technique due to its high throughput and sensitivity. The demonstrated bioactivities of mogrosides, particularly their anti-inflammatory effects mediated through specific signaling pathways, highlight their potential for further investigation in drug development and functional food applications. This guide provides a foundational comparative framework to assist researchers in navigating the complexities of mogroside analysis and application.
References
- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 4. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination [mdpi.com]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Mogroside II-A2 Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing interest in natural compounds for pharmaceutical and nutraceutical applications necessitates a thorough understanding of their behavior in analytical assays. Mogroside II-A2, a triterpenoid glycoside from Siraitia grosvenorii (monk fruit), is one such compound that may be present in complex mixtures. When developing or utilizing immunoassays for the detection of related mogrosides, the potential for cross-reactivity with this compound is a critical consideration for data accuracy and reliability.
This guide provides a comparative analysis of this compound in the context of immunoassay cross-reactivity. Due to a lack of direct experimental data on this compound in published immunoassays, this guide focuses on a structural comparison with other common mogrosides to infer potential cross-reactivity. A detailed experimental protocol is also provided to enable researchers to perform their own cross-reactivity assessments.
The Principle of Immunoassay Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the target antigen. This can lead to inaccurate quantification, yielding either false-positive results or an overestimation of the target analyte's concentration. The degree of cross-reactivity is dependent on the structural similarity between the target analyte and the cross-reacting molecule, as well as the specificity of the antibody used in the assay.
Structural Comparison of Mogrosides
The potential for this compound to cross-react in an immunoassay designed for another mogroside is largely dependent on its structural similarity to the target mogroside. All mogrosides share a common aglycone backbone, mogrol, but differ in the number and type of glycosidic residues attached.
| Compound | Aglycone | Number of Glucose Units | Glycosylation Pattern |
| This compound | Mogrol | 2 | Glucose at C3 and C24 |
| Mogroside III | Mogrol | 3 | Differs from II-A2 by one additional glucose unit |
| Mogroside IV | Mogrol | 4 | Differs from II-A2 by two additional glucose units |
| Mogroside V | Mogrol | 5 | Differs from II-A2 by three additional glucose units |
Antibodies developed against a specific mogroside may recognize either the mogrol backbone, the glycosidic moieties, or a combination of both. If an antibody's binding epitope is primarily on the mogrol backbone, a higher degree of cross-reactivity among different mogrosides would be expected. Conversely, if the antibody specifically recognizes the unique glycosylation pattern of the target mogroside, cross-reactivity with mogrosides having different sugar arrangements, such as this compound, would likely be lower.
Without specific experimental data, it can be hypothesized that an antibody raised against a larger mogroside with more glucose units (e.g., Mogroside V) might show less cross-reactivity to a smaller mogroside like this compound, as the additional sugar molecules could form a key part of the epitope. Conversely, an antibody developed against a smaller mogroside might exhibit broader cross-reactivity with larger mogrosides that share the core structure.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To definitively determine the cross-reactivity of this compound in a specific immunoassay, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a suitable method. The following is a general protocol that can be adapted for this purpose.
Objective: To determine the percentage of cross-reactivity of this compound and other mogrosides with an antibody specific for a target mogroside (e.g., Mogroside V).
Materials:
-
Microtiter plates (96-well)
-
Target mogroside standard (e.g., Mogroside V)
-
This compound and other mogrosides to be tested for cross-reactivity
-
Specific primary antibody against the target mogroside
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the target mogroside-protein conjugate in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the target mogroside standard and the test compounds (including this compound) in assay buffer.
-
In a separate plate or tubes, pre-incubate the primary antibody with the standard or test compounds for a defined period (e.g., 1 hour at 37°C).
-
Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the target mogroside.
-
Determine the concentration of the target mogroside that causes 50% inhibition of the maximum signal (IC50).
-
Determine the IC50 for this compound and any other tested mogrosides.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-reactivity = (IC50 of Target Mogroside / IC50 of Test Mogroside) x 100
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is currently unavailable, a structural comparison with other mogrosides suggests that the potential for cross-reactivity exists, particularly in assays where the antibody's epitope is located on the shared mogrol backbone. For researchers developing or using immunoassays for mogrosides, it is imperative to experimentally validate the specificity of the assay and determine the cross-reactivity with potentially interfering compounds like this compound. The provided competitive ELISA protocol serves as a foundational method for conducting such validation studies, ensuring the accuracy and reliability of immunoassay data in research and drug development.
A Comparative Guide to the In Vitro Metabolism of Mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro metabolism of various mogrosides, the sweetening compounds derived from monk fruit (Siraitia grosvenorii). The information presented is supported by experimental data from published scientific studies, offering insights into the metabolic fate of these compounds when exposed to human intestinal microflora.
Recent pharmacokinetic studies indicate that mogrosides undergo minimal systemic absorption after ingestion.[1][2] Instead, they are primarily metabolized by digestive enzymes and/or intestinal flora.[1][2] The principal metabolic pathway is the hydrolysis of glucose units, leading to the formation of the aglycone, mogrol, and various mono- and di-glucosides.[1][2]
Comparative Metabolic Data
An in vitro study was conducted to compare the metabolism of four different mogrosides: Mogroside V, Mogroside IIIe, Siamenoside I, and Isomogroside V.[1][2] These mogrosides share a common cucurbitane backbone but differ in the number and linkage of their glucose units.[1][2] The study utilized pooled human intestinal fecal homogenates to simulate the metabolic environment of the gut.[1][2]
The key finding was that all tested mogrosides were metabolized to a common terminal metabolite, mogrol, within 24 hours.[1][2][3] While the end-product was the same, there was an observable difference in the initial rate of deglycosylation between the different mogrosides, particularly at higher concentrations.[1][2]
| Mogroside Tested | Primary Metabolite | Time to Complete Metabolism | Notable Observations |
| Mogroside V | Mogrol | Within 24 hours | Serves as a reference for comparison. |
| Mogroside IIIe | Mogrol | Within 24 hours | Shares a common metabolic fate with Mogroside V.[1][2] |
| Siamenoside I | Mogrol | Within 24 hours | Shares a common metabolic fate with Mogroside V.[1][2] |
| Isomogroside V | Mogrol | Within 24 hours | Shares a common metabolic fate with Mogroside V.[1][2] |
This table summarizes the qualitative metabolic outcomes. Specific quantitative rates of deglycosylation were not detailed in the cited abstracts.
Another study focusing on Mogroside V metabolism by gut microbiota identified a stepwise deglycosylation process, with the appearance of intermediate metabolites such as Mogroside IV, Mogroside III, Mogroside II, and Mogroside I before the final conversion to mogrol.[4][5][6]
Experimental Protocols
The following is a detailed methodology for a typical in vitro metabolism study of mogrosides using human intestinal fecal homogenates.
1. Preparation of Human Fecal Homogenates (HFH):
-
Fecal samples are collected from healthy human donors.
-
The samples are pooled and homogenized in a suitable buffer (e.g., phosphate buffer) to create a fecal slurry.
-
The homogenate is then centrifuged to pellet the fecal solids, which are subsequently resuspended in a reduced anaerobic dilution solution.
2. In Vitro Incubation:
-
The individual mogrosides (e.g., Mogroside V, Mogroside IIIe, Siamenoside I, Isomogroside V) are added to the prepared HFH at specified concentrations.[1][2]
-
The incubations are carried out under strict anaerobic conditions at 37°C to mimic the environment of the human gut.[7]
-
Samples are collected at various time points (e.g., 0, 4, 8, 12, 24, and 48 hours) to monitor the metabolism of the parent mogroside and the formation of metabolites.[1][2]
3. Sample Analysis:
-
The collected samples are typically quenched with a solvent like acetonitrile to stop the metabolic reactions and precipitate proteins.
-
After centrifugation, the supernatant is collected for analysis.
-
The concentrations of the parent mogroside and its metabolites are quantified using analytical techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[4][5]
4. Metabolite Identification:
-
The structures of the resulting metabolites are determined using techniques like infrared (IR) spectrometry, nuclear magnetic resonance (NMR) spectrometry, and mass spectrometry (MS).[7]
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of mogrosides.
Caption: Experimental workflow for in vitro mogroside metabolism.
Caption: Stepwise deglycosylation of Mogroside V to Mogrol.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Artificial Sweetener Mogroside V - LKT Labs [lktlabs.com]
- 7. [Biotransformation of mogroside III by human intestinal bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Commercial Mogroside II-A2 Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of analytical standards is paramount for accurate quantification and reliable experimental results. This guide provides a comparative overview of commercially available Mogroside II-A2 standards, focusing on their purity assessment. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes information from supplier specifications and published analytical methodologies for various mogrosides.
Comparison of Commercial this compound Standards
The purity of a reference standard is a critical parameter. High-purity standards ensure the accuracy of analytical measurements and the reliability of experimental outcomes. Several chemical suppliers offer this compound, with most indicating a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). While comprehensive Certificates of Analysis (CoA) with detailed experimental data are typically available upon purchase, the following table summarizes the publicly stated purity levels from various suppliers.
| Supplier | Product Number | Stated Purity (by HPLC) |
| ChemFaces | CFN92203 | ≥98% |
| ChromaDex | ASB-00013887-010 | Primary Grade Standard |
| Clementia Biotech | CFN92203 | ≥98% |
Note: A "Primary Grade Standard" from suppliers like ChromaDex typically implies a high level of characterization, often including data from NMR, Mass Spectrometry, and HPLC, as well as assessment of residual solvents and water content.[1] Researchers are encouraged to request the full CoA from the supplier for detailed purity information and batch-specific data.
Experimental Protocols for Purity Assessment
The purity of this compound standards is most commonly determined using chromatographic techniques, primarily HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the main compound and any potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the purity assessment of non-volatile compounds like mogrosides.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 reversed-phase column is typically used for the separation of mogrosides. Common dimensions are 4.6 mm x 250 mm with a 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed. The addition of a small amount of acid, such as formic acid (0.1%), can improve peak shape.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Mogrosides have a weak UV chromophore, and detection is usually performed at a low wavelength, such as 203 nm.
-
Sample Preparation: A stock solution of the this compound standard is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol or a methanol/water mixture. Serial dilutions are then made to create calibration standards.
Example HPLC Gradient Program:
| Time (minutes) | % Acetonitrile | % Water (with 0.1% Formic Acid) |
| 0 | 20 | 80 |
| 20 | 80 | 20 |
| 25 | 80 | 20 |
| 26 | 20 | 80 |
| 30 | 20 | 80 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it an excellent tool for identifying and quantifying trace impurities.
Methodology:
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) is required.
-
Chromatography: The HPLC conditions are generally similar to those described above. A shorter run time may be achievable with ultra-high-performance liquid chromatography (UHPLC) systems.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically more sensitive for mogrosides.[2]
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Sample Preparation: Sample preparation is similar to that for HPLC analysis.
Example LC-MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Precursor Ion (m/z) | [M-H]⁻ |
| Product Ion (m/z) | To be determined by infusion of the standard |
| Collision Energy | To be optimized for the specific instrument |
| Capillary Voltage | ~3.0-4.0 kV |
| Source Temperature | ~120-150 °C |
| Desolvation Gas Flow | ~600-800 L/hr |
Experimental Workflow and Data Analysis
The following diagrams illustrate a typical workflow for the purity assessment of a this compound standard and the logical relationship in data analysis.
References
Unveiling the Antioxidant Potential of Mogroside II-A2: A Comparative Study
For Immediate Release
A comprehensive comparative guide suggests the potential antioxidant capabilities of Mogroside II-A2, a natural sweetener derived from Monk Fruit (Siraitia grosvenorii). While direct quantitative data for this compound is not yet available, this guide provides an objective comparison with other mogrosides and standard antioxidants, supported by existing experimental data. This information is crucial for researchers, scientists, and drug development professionals exploring novel antioxidant compounds.
Oxidative stress, a key factor in the pathogenesis of numerous chronic diseases, has driven the search for effective natural antioxidants. Mogrosides, the primary sweetening components of Monk Fruit, have garnered attention for their potential health benefits, including antioxidant activity. This guide focuses on the antioxidant potential of a specific compound, this compound, by comparing it with its better-studied relatives, Mogroside V and 11-oxo-mogroside V, as well as a commercially available mogroside extract.
In Vitro Antioxidant Activity: A Comparative Analysis
The antioxidant capacity of a compound is often evaluated through its ability to scavenge synthetic free radicals. The most common assays for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
While specific IC50 values for this compound are not available in the current literature, data from a mogroside extract containing a minor fraction of this compound (0.32 g/100g ) provides some insight. The extract demonstrated moderate DPPH and ABTS radical scavenging activities.[1] For a more direct comparison, the activities of other individual mogrosides have been reported.
A study utilizing chemiluminescence determined the 50% effective concentration (EC50) of Mogroside V and 11-oxo-mogroside V in scavenging various reactive oxygen species (ROS).[2][3] This method measures the light emitted from a chemical reaction, which is quenched in the presence of an antioxidant.
| Compound/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Superoxide (O2⁻) EC50 (µg/mL) | Hydrogen Peroxide (H₂O₂) EC50 (µg/mL) | Hydroxyl Radical (•OH) EC50 (µg/mL) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mogroside Extract * | 1118.1 | 1473.2 | Not reported | Not reported | Not reported |
| Mogroside V | Not reported | Not reported | >50 | >50 | 48.44 |
| 11-oxo-mogroside V | Not reported | Not reported | 4.79 | 16.52 | 146.17 |
| Ascorbic Acid | 9.6 | Not reported | Not reported | Not reported | Not reported |
| Trolox | Not reported | 47.9 | Not reported | Not reported | Not reported |
*This extract contained 0.32 g/100 g of this compound, with Mogroside V being the predominant component (44.52 g/100 g).[1]
The data suggests that the antioxidant activity of mogrosides varies significantly depending on their chemical structure. For instance, 11-oxo-mogroside V is a more potent scavenger of superoxide and hydrogen peroxide than Mogroside V, while Mogroside V is more effective against the highly reactive hydroxyl radical.[2][3]
Cellular Antioxidant Potential and Mechanistic Insights
Beyond in vitro chemical assays, the antioxidant effects of mogrosides have been observed in cellular models. In a study using mouse insulinoma NIT-1 cells, a mogroside mixture was found to reduce intracellular reactive oxygen species (ROS) levels induced by palmitic acid.[4] This suggests that mogrosides can protect cells from oxidative stress. Furthermore, the study indicated that mogrosides might exert their antioxidant effects by regulating the expression of genes involved in glucose metabolism.[4]
While the precise signaling pathways activated by this compound are yet to be elucidated, studies on other natural compounds suggest a potential role for the Keap1-Nrf2 pathway. The Nrf2 pathway is a master regulator of the cellular antioxidant response. Recent research has shown that Mogroside V can activate the Nrf2 signaling pathway in BV-2 microglial cells, leading to the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[5] This provides a plausible mechanism for the antioxidant effects of mogrosides that warrants investigation for this compound.
Experimental Protocols
To ensure the reproducibility and transparency of the cited data, detailed experimental methodologies are provided below.
DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable DPPH radical by an antioxidant. The protocol generally involves:
-
Preparation of a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Addition of various concentrations of the test compound to the DPPH solution.
-
Incubation of the mixture in the dark for a specified period (e.g., 30 minutes).
-
Measurement of the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The typical procedure is as follows:
-
Generation of the ABTS•+ by reacting ABTS with an oxidizing agent like potassium persulfate.
-
Dilution of the ABTS•+ solution to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Addition of the test compound at different concentrations to the ABTS•+ solution.
-
Measurement of the decrease in absorbance after a set incubation time.
-
Calculation of the percentage of inhibition and determination of the IC50 value.[1]
Chemiluminescence Assay for ROS Scavenging
This assay quantifies the scavenging of specific ROS by measuring the quenching of light emitted from a chemiluminescent probe. The general steps are:
-
Generation of the specific ROS (e.g., O2⁻, H₂O₂, •OH) through a chemical reaction.
-
Introduction of a chemiluminescent probe that reacts with the ROS to produce light.
-
Addition of the antioxidant compound at various concentrations.
-
Measurement of the reduction in chemiluminescence intensity using a luminometer.
-
The EC50 value is calculated as the concentration of the antioxidant that causes a 50% reduction in the chemiluminescence signal.
Visualizing the Path Forward: Experimental Workflow and Potential Signaling Pathway
To guide future research on the antioxidant potential of this compound, the following diagrams illustrate a proposed experimental workflow and a plausible signaling pathway for investigation.
Caption: Proposed experimental workflow for evaluating the antioxidant potential of this compound.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Analytical Methods for the Validation of Mogroside II-A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Mogroside II-A2, a key sweetening component derived from Siraitia grosvenorii (monk fruit), is critical for quality control, formulation development, and regulatory compliance. The use of orthogonal analytical methods—techniques that rely on different separation and detection principles—provides a robust and comprehensive approach to analytical validation, ensuring the reliability of the data. This guide offers a comparative overview of common orthogonal methods for the analytical validation of this compound, complete with experimental data, detailed protocols, and workflow visualizations.
Data Presentation: A Comparative Analysis of Orthogonal Methods
The following table summarizes the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the analysis of mogrosides. While specific data for this compound is limited in publicly available literature, the presented data for mixed mogrosides provides a strong indication of the expected performance for individual analytes like this compound.
| Parameter | HPLC-UV | HPLC-ELSD | UPLC-MS/MS | HPTLC |
| Linearity (r²) | ≥ 0.999 | Not explicitly linear, often requires quadratic fit | ≥ 0.9984[1] | ≥ 0.997 |
| Accuracy (Recovery) | 85.1% - 103.6%[2] | Not specified | 95.5% - 103.7%[3] | 96.0% - 97.0% (for similar glycosides)[4] |
| Precision (RSD) | Intraday: < 8.68%Interday: < 5.78%[2] | Not specified | < 5.2%[3] | < 2% (for similar glycosides) |
| Limit of Detection (LOD) | 0.75 µg/mL[2] | ~1 µg/mL (for Mogroside V) | 9.288 - 18.159 ng/mL[3] | 17.86 ng/band (for a similar glycoside)[5] |
| Limit of Quantification (LOQ) | 2 µg/mL[2] | ~3 µg/mL (for Mogroside V) | Not specified | 54.13 ng/band (for a similar glycoside)[5] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for mogroside analysis and can be adapted for the specific validation of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantification of mogrosides due to its robustness and accessibility.
Sample Preparation:
-
Accurately weigh 1.0 g of the powdered monk fruit extract into a 50 mL centrifuge tube.
-
Add a known volume of methanol to dissolve the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (23:77, v/v) as an isocratic elution.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 32°C
-
Detection: UV at 203 nm[6]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.
Sample Preparation:
-
Weigh 1.0 g of the extract into a 50 mL centrifuge tube.
-
Add a specific volume of methanol to dissolve the sample.
-
Filter the solution through a 0.22 µm organic phase filter prior to UPLC-MS/MS analysis.[3]
UPLC Conditions:
-
Column: C18 column (e.g., Agilent Poroshell 120 SB C18)[1]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile[1]
-
-
Gradient Elution: A gradient elution is typically used to achieve optimal separation of multiple mogrosides.[1]
-
Flow Rate: 0.25 mL/min[1]
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, offering high throughput and cost-effectiveness.
Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Sample Solution: Dissolve a known amount of the monk fruit extract in methanol to a final concentration of approximately 10 mg/mL.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of chloroform, methanol, and glacial acetic acid in a ratio of 17:3:0.5 (v/v/v) has been found to be effective for separating mogrosides.[5]
-
Application: Apply the samples and standards as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the plates densitometrically at a wavelength of 272 nm.
Mandatory Visualization: Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described orthogonal methods.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC determination of mogroside V in Fructus Momordicae | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of Mogroside II-A2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Mogroside II-A2, a triterpenoid glycoside derived from Siraitia grosvenorii, proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not readily accessible, established principles of laboratory chemical waste management provide a framework for its safe handling and disposal. This guide offers a procedural, step-by-step approach based on general best practices for chemical waste.
It is imperative to consult the official Safety Data Sheet (SDS) for this compound from your supplier for specific handling and disposal instructions. The following procedures are based on general laboratory safety protocols and should be adapted to comply with your institution's and local regulations.
General Disposal Procedures for this compound
The proper disposal of this compound, as with any laboratory chemical, follows a systematic process to ensure the safety of personnel and the environment. The key steps involve identification, segregation, containment, and removal by qualified waste management services.
Step 1: Waste Identification and Classification
The initial and most critical step is to classify the waste. This compound is a non-sugar sweetener and triterpenoid glycoside. In the absence of a specific SDS, it should be treated as a chemical waste. Any materials contaminated with this compound, such as personal protective equipment (PPE), glassware, and paper towels, should also be considered chemical waste.
Step 2: Segregation of Waste
Proper segregation prevents accidental chemical reactions and ensures that waste is handled according to the appropriate protocols. This compound waste should be collected separately from other waste streams.
-
Solid Waste: Collect solid this compound, contaminated gloves, weigh boats, and other solid materials in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste unless compatibility has been confirmed.
Step 3: Waste Accumulation and Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of waste generation
-
The laboratory of origin, including the principal investigator's name and contact information
-
Appropriate hazard pictograms, if known.
Waste containers should be kept closed except when adding waste and stored in a designated, well-ventilated satellite accumulation area.
Step 4: Arrange for Professional Disposal
Once the waste container is full or ready for disposal, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. These professionals are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.
Quantitative Data for Chemical Waste Disposal
The following table outlines the type of quantitative data that would typically be found in a Safety Data Sheet (SDS) and is essential for making informed decisions about disposal. This information is currently unavailable for this compound in the public domain.
| Data Point | Typical Information | Relevance to Disposal |
| LD50 (Lethal Dose, 50%) | Oral, Dermal, Inhalation toxicity data (e.g., mg/kg) | Indicates the acute toxicity of the substance, influencing handling precautions and waste classification. |
| Ecotoxicity | Data on toxicity to aquatic life (e.g., LC50 for fish) | Determines the environmental hazard and influences disposal methods to prevent release into the environment. |
| Persistence and Degradability | Information on how long the substance persists in the environment. | Guides the choice of disposal technology (e.g., incineration, chemical treatment). |
| Regulatory Waste Codes | EPA or other regional hazardous waste codes. | Legally required for tracking and managing hazardous waste from generation to final disposal. |
Experimental Workflow for Chemical Waste Disposal
The logical workflow for handling and disposing of laboratory chemical waste, including this compound, is depicted in the following diagram. This process ensures a systematic and safe approach to waste management within a research environment.
By adhering to these general guidelines and promoting a culture of safety, laboratories can ensure the responsible management of chemical waste like this compound, thereby protecting both their personnel and the environment. Always prioritize obtaining and reviewing the specific Safety Data Sheet for any chemical before use and disposal.
Essential Safety and Logistics for Handling Mogroside II-A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Mogroside II-A2. Given the absence of a specific Safety Data Sheet (SDS), this document is founded on the precautionary principle and general laboratory safety standards for handling solid chemical compounds of unknown toxicity.
This compound is a triterpenoid glycoside isolated from Siraitia grosvenorii (monk fruit). While extracts from this fruit are generally recognized as safe (GRAS) for use as a food sweetener by the U.S. Food and Drug Administration, this designation applies to consumption and not necessarily to occupational exposure in a laboratory setting. Therefore, until specific toxicity data is available, it is prudent to handle this compound with a moderate degree of caution.
Risk Assessment and Handling Precautions
As a solid, non-volatile powder, the primary routes of exposure are inhalation of dust and direct contact with the skin or eyes. Ingestion is a secondary concern in a laboratory setting. A risk assessment should be conducted prior to handling, and at a minimum, the following engineering controls and work practices should be implemented.
Engineering Controls:
-
Ventilation: All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Containment: Use a disposable weighing paper or a container that can be sealed for transport within the lab.
Work Practices:
-
Avoid generating dust.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or apply cosmetics in the laboratory.
-
Ensure safety showers and eyewash stations are accessible.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use. |
| Body Protection | A standard laboratory coat. |
| Respiratory | Not generally required if handled in a fume hood. If a fume hood is not available, a NIOSH-approved N95 respirator should be used. |
Experimental Protocols: Spillage and First Aid
Spill Cleanup:
-
Small Spills:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Wipe up the material, working from the outside in.
-
Place the used paper towels in a sealed bag for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Prevent the generation of dust.
-
Follow institutional procedures for hazardous material spills.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
Disposal Plan
While this compound is not currently classified as a hazardous substance, it is recommended to dispose of it as chemical waste out of precaution.
-
Solid Waste: Collect all waste this compound and any contaminated materials (e.g., gloves, weighing papers) in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is dissolved in a solvent, the disposal method will be dictated by the hazards of the solvent.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in the regular trash unless approved by your institution's environmental health and safety department.[1][2][3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C42H72O14 | AOBIOUS |
| Molecular Weight | 801 g/mol | AOBIOUS |
| CAS Number | 88901-45-5 | Chemsrc |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. Keep away from moisture and direct sunlight. | TargetMol |
Visualized Workflows
Caption: Workflow for the safe handling of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
